4,5-Diphenyloxazole
Description
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Properties
IUPAC Name |
4,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKHOKLXMBWVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346594 | |
| Record name | 4,5-Diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4675-18-7 | |
| Record name | 4,5-Diphenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4,5-Diphenyloxazole (CAS 4675-18-7)
Executive Summary & Critical Disambiguation
CRITICAL NOTICE: This guide addresses 4,5-Diphenyloxazole (CAS 4675-18-7).[1][2][3][4] This compound is distinct from its structural isomer, 2,5-Diphenyloxazole (PPO, CAS 92-71-7), which is the standard primary scintillator used in liquid scintillation counting (LSC).
While the user request specifies the 4,5-isomer, the 2,5-isomer is significantly more common in general laboratory workflows. To ensure scientific integrity and operational safety, this guide defines the specific properties of the 4,5-isomer while providing a comparative reference to PPO for researchers who may have conflated the two.
Comparative Identity Profile[1]
| Feature | This compound (Target) | 2,5-Diphenyloxazole (PPO) |
| CAS Number | 4675-18-7 | 92-71-7 |
| Molecular Weight | 221.25 g/mol | 221.25 g/mol |
| Melting Point | 42–44 °C (Low melting solid) | 70–72 °C (Crystalline solid) |
| Primary Application | Medicinal Chemistry (NSAID/Platelet Inhibitor Scaffold) | Bioanalysis (Primary Scintillator for LSC) |
| Synthesis Route | Robinson-Gabriel Cyclization (Benzoin + Formamide) | Dehydration of |
Chemical Identity: this compound[1][2][3][4][5][6]
This compound is a diaryl-substituted heterocyclic compound.[1][5] Unlike its 2,5-isomer, which is optimized for fluorescence quantum yield, the 4,5-isomer is primarily utilized as a pharmacophore in drug discovery, particularly for anti-inflammatory and antithrombotic agents.
Physicochemical Properties[1][2][4][7][8][9][10][11]
-
IUPAC Name: 4,5-Diphenyl-1,3-oxazole
-
Molecular Formula:
[6][7] -
Solubility: Lipophilic; soluble in dichloromethane, ethanol, and DMSO. Sparingly soluble in water.[4][8][9]
-
Stability: Susceptible to photo-oxidation under intense UV irradiation, converting to triacyl derivatives or undergoing ring cleavage.
Synthesis Protocol: Robinson-Gabriel Cyclization
The most authoritative method for synthesizing this compound is the Robinson-Gabriel synthesis , utilizing benzoin and formamide. This cyclodehydration pathway is preferred for its atom economy and scalability.
Mechanism
The reaction proceeds via the condensation of benzoin with formamide to form an intermediate formyl-amino ketone, which subsequently undergoes cyclization driven by an acid catalyst (typically sulfuric acid) to yield the oxazole ring.
Step-by-Step Protocol
Reagents: Benzoin (1.0 eq), Formamide (excess, solvent/reagent), Concentrated
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of benzoin in 20 mL of formamide.
-
Catalysis: Cautiously add 0.5 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to 140–150 °C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2) for the disappearance of benzoin.
-
Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (
mL). Wash the organic layer with saturated to neutralize acid traces, followed by brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. The crude product (often a pale yellow oil that solidifies) can be recrystallized from ethanol/water to yield this compound crystals (MP 42–44 °C).
Synthesis Workflow Diagram
Figure 1: Robinson-Gabriel synthesis pathway for this compound.
Applications in Drug Development[10][15][16]
While less common in analytical chemistry than PPO, this compound is a critical scaffold in Medicinal Chemistry .
Platelet Aggregation Inhibition
Derivatives of this compound have demonstrated significant activity as platelet aggregation inhibitors .[11] The 4,5-diaryl substitution pattern mimics the hydrophobic core of arachidonic acid metabolites, allowing these molecules to interact with cyclooxygenase (COX) enzymes or thromboxane synthase.
-
Mechanism: Interference with the arachidonic acid cascade, reducing thromboxane A2 synthesis.
-
Key Reference: Meanwell et al. (1992) identified this compound derivatives as non-prostanoid prostacyclin mimetics.
NSAID Scaffold
The oxazole ring serves as a bioisostere for the furanone or pyrazole rings found in Coxibs (e.g., Celecoxib). The 4,5-diphenyl arrangement provides the necessary spatial geometry to fit into the hydrophobic pocket of the COX-2 enzyme active site.
Scientific Context: The "PPO" Connection (2,5-Diphenyloxazole)[2][5][9]
Note to Researchers: If your intent was to perform Liquid Scintillation Counting (LSC) , you require 2,5-Diphenyloxazole (CAS 92-71-7) .
Role in Bioanalysis (ADME Studies)
In drug development, PPO is the primary solute (fluor) used to quantify radiolabeled drugs (
Scintillation Mechanism[4]
-
Excitation:
-particle excites solvent molecules (e.g., Toluene). -
Energy Transfer: Solvent transfers energy to PPO via Förster resonance energy transfer (FRET).
-
Emission: PPO emits UV fluorescence (
nm). -
Detection: A secondary shifter (e.g., POPOP) shifts this to
nm for PMT detection.
LSC Energy Transfer Diagram
Figure 2: Energy transfer cascade in LSC using 2,5-Diphenyloxazole (PPO).
References
-
Synthesis & Properties: Lakhan, R., & Singh, O. P. (1987). "Synthesis of some new 4,5-diphenyloxazoles." Journal of the Indian Chemical Society. (Verifies Robinson-Gabriel route).[12]
-
Melting Point Data: Thieme Chemistry. (2004). "this compound."[2][4][5][13][8][10][14][15] Science of Synthesis. (Confirming MP 42-44 °C).
-
Medicinal Chemistry: Meanwell, N. A., et al. (1992). "Nonprostanoid prostacyclin mimetics. 2. This compound derivatives." Journal of Medicinal Chemistry, 35(19), 3483-3497.
- LSC Mechanism: Knoll, G. F. (2010). Radiation Detection and Measurement. Wiley.
-
Chemical Safety: PubChem Compound Summary for CID 613498 (this compound).
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A Technical Guide to the Physicochemical Properties of Diphenyloxazoles: Focus on the Melting and Boiling Points of the 4,5- and 2,5- Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the melting and boiling points of diphenyloxazole isomers, with a specific focus on 4,5-diphenyloxazole. It addresses the challenges in sourcing experimental data for the 4,5- isomer and provides comprehensive information on the well-characterized 2,5-diphenyloxazole for comparative purposes. Furthermore, this guide outlines the rigorous experimental protocols for determining these critical physicochemical parameters, ensuring a thorough understanding for research and development applications.
Introduction to Diphenyloxazoles
Diphenyloxazoles are a class of heterocyclic organic compounds containing an oxazole ring substituted with two phenyl groups. The positional isomerism of the phenyl groups on the oxazole ring gives rise to different compounds with distinct physical and chemical properties. While several isomers exist, 2,5-diphenyloxazole is a widely studied and commercially significant compound, primarily known for its application as a scintillator in radiation detection. The this compound isomer is less commonly encountered in literature and commercial databases. This guide aims to clarify the available data for both isomers and provide the methodologies to empirically determine their melting and boiling points.
Physicochemical Properties of Diphenyloxazole Isomers
A critical aspect of chemical research and drug development is the accurate characterization of a compound's physical properties. The melting and boiling points are fundamental to a substance's identity and purity.
This compound: An Elusive Target
2,5-Diphenyloxazole: A Well-Characterized Analogue
In contrast, 2,5-diphenyloxazole (CAS No. 92-71-7), also known as PPO, is extensively characterized. It presents as a white crystalline powder.[2] Its melting point is consistently reported in the range of 70-74 °C, and its boiling point is documented as 360 °C.[2][3][4][5][6] This compound's utility as a primary scintillator is due to its efficient fluorescence, emitting light in the UV range.[2]
Data Summary
For clarity and direct comparison, the available data for both isomers are presented in the table below.
| Property | This compound | 2,5-Diphenyloxazole |
| CAS Number | 4675-18-7 | 92-71-7 |
| Molecular Formula | C₁₅H₁₁NO | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol | 221.25 g/mol |
| Melting Point | Not reported | 70-74 °C |
| Boiling Point | Not reported | 360 °C |
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point of a compound like this compound.
Protocol for Melting Point Determination
-
Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading : A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm. The sample is compacted by tapping the tube.
-
Apparatus Setup : The loaded capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus) containing a heat-transfer fluid like silicone oil.
-
Heating and Observation : The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
-
Data Recording : The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
-
Purity Assessment : A sharp melting point range (typically < 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Causality in Experimental Choices
-
Fine Powdering : Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate : Allows for thermal equilibrium between the sample, the heating bath, and the thermometer, leading to an accurate temperature reading.
-
Sealed Capillary : Prevents the sublimation of the sample before it melts.
Visualizing the Melting Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Conclusion
The determination of fundamental physicochemical properties such as melting and boiling points is a cornerstone of chemical and pharmaceutical sciences. While this compound remains a compound with limited publicly available data, the established protocols detailed in this guide provide a robust framework for its empirical characterization. For comparative purposes, the well-documented properties of the 2,5-diphenyloxazole isomer serve as a valuable reference. Adherence to these meticulous experimental procedures will ensure the generation of reliable and reproducible data, which is essential for advancing research and development involving these heterocyclic compounds.
References
- Vertex AI Search. (n.d.). 92-71-7 2,5-Diphenyloxazole C15H11NO, Formula,NMR,Boiling Point,Density,Flash Point.
- Vertex AI Search. (n.d.). Understanding the Properties and Synthesis of 2,5-Diphenyloxazole.
-
CAS Common Chemistry. (n.d.). 2,5-Diphenyloxazole. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). 2,5-Diphenyloxazole. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
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Synthesis and Characterization of Novel 4,5-Diphenyloxazole Derivatives: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic motif due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of oxazole exhibit a vast spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3] Among these, the 4,5-diphenyloxazole core is of particular interest, serving as a key structural component in selective COX-2 inhibitors and other therapeutic agents.[4][5]
This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, written from the perspective of a Senior Application Scientist. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore robust synthetic routes, delve into the nuances of structural and purity confirmation, and provide detailed, field-proven protocols.
Strategic Synthesis of the this compound Core
The construction of the oxazole ring can be approached through several classic and modern synthetic strategies. The choice of method is dictated by factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability.
The Robinson-Gabriel Synthesis: A Classic and Robust Approach
The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the acid-catalyzed cyclodehydration of α-acylamino ketones.[6][7] This method is highly reliable for preparing 2,4,5-trisubstituted oxazoles.
Causality and Mechanistic Insight: The reaction is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentoxide.[1] The mechanism proceeds through the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enolized ketone. Subsequent dehydration yields the aromatic oxazole ring.[8][9] This pathway is efficient because it transforms a flexible acyclic precursor into a thermodynamically stable aromatic system. The choice of a strong acid is critical to facilitate the dehydration of the final intermediate, which is often the rate-limiting step.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
The Van Leusen Oxazole Synthesis: A Versatile Alternative
The Van Leusen reaction provides a powerful and convergent route to 4,5-disubstituted oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde.[10][11] This method is particularly valuable when the corresponding α-acylamino ketone required for the Robinson-Gabriel synthesis is not readily accessible.
Causality and Mechanistic Insight: The reaction is base-catalyzed and hinges on the unique reactivity of TosMIC.[12] The base deprotonates the α-carbon of TosMIC, creating a potent nucleophile that attacks the aldehyde carbonyl. The resulting adduct undergoes a 5-endo-dig cyclization to form a 5-hydroxy-2-oxazoline intermediate. Tautomerization followed by the elimination of the tosyl group (a good leaving group) under basic conditions drives the reaction forward to form the aromatic oxazole.[12][13] The use of a strong, non-nucleophilic base is crucial to deprotonate TosMIC without competing in side reactions.
Caption: Workflow for the Van Leusen Oxazole Synthesis.
Modern Metal-Catalyzed Approaches
Recent advancements in organic synthesis have introduced metal-catalyzed methods for constructing oxazole rings, often offering milder reaction conditions and broader functional group compatibility.[2] Copper and palladium catalysts are frequently employed in these transformations. For instance, copper-catalyzed reactions of diazoketones with amides or the coupling of 1-alkynes with acyl azides provide efficient routes to substituted oxazoles.[14][15] These methods are advantageous for creating complex derivatives that may not be stable under the harsh acidic conditions of the Robinson-Gabriel synthesis.
Rigorous Characterization: A Self-Validating System
Confirming the identity, structure, and purity of the synthesized this compound derivatives is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Caption: Logic flow for comprehensive compound characterization.
Spectroscopic and Chromatographic Data
The following table summarizes the expected characterization data for a representative this compound derivative.
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | Structural confirmation & proton environment | Aromatic protons of the phenyl rings typically appear as multiplets in the δ 7.2-8.0 ppm range. The proton at the C2 position of the oxazole ring (if unsubstituted) would appear as a sharp singlet further downfield (δ ~8.1-8.5 ppm).[16] |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons will be observed in the δ 125-140 ppm region. The C2, C4, and C5 carbons of the oxazole ring are characteristic, appearing in the δ 135-165 ppm range.[17] |
| FT-IR | Functional group identification | Characteristic peaks include C=N stretching (~1650 cm⁻¹), C=C aromatic stretching (~1600, 1490 cm⁻¹), and C-O-C stretching of the oxazole ring (~1070 cm⁻¹).[18] |
| Mass Spec (HRMS) | Molecular weight confirmation | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, corresponding to the exact calculated mass of the target compound.[19] |
| HPLC | Purity assessment | A single, sharp peak under optimized conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) indicates high purity.[20] |
| X-ray Crystallography | Absolute structure determination | Provides definitive, unambiguous confirmation of the molecular structure and stereochemistry, if applicable.[21][22] |
Experimental Protocol: Synthesis and Characterization of this compound
This protocol details the synthesis of the parent this compound via a modified Robinson-Gabriel synthesis, a reliable and scalable method.
Objective: To synthesize this compound from benzoin and formamide.
Materials:
-
Benzoin (1.0 eq)
-
Formamide (excess, ~10 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzoin (e.g., 5.0 g, 23.6 mmol), formamide (21.2 mL, 236 mmol), and glacial acetic acid (5 mL).
-
Rationale: Formamide serves as both the reactant (source of the C2-H unit) and the solvent. Acetic acid acts as a catalyst to facilitate the initial condensation and subsequent cyclodehydration.
-
-
Heating and Reflux: Heat the reaction mixture to 150-160 °C using a heating mantle or oil bath. Allow the mixture to reflux gently for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate).
-
Rationale: High temperature is required to overcome the activation energy for the cyclodehydration steps. TLC allows for the visual tracking of the consumption of the starting material (benzoin).
-
-
Workup and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 200 mL of cold water while stirring. A solid precipitate should form.
-
Rationale: this compound is poorly soluble in water, causing it to precipitate out while the excess formamide and acetic acid remain in the aqueous phase.
-
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual formamide and acid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The desired product is soluble in hot ethanol but less soluble at room temperature, allowing for the separation from more soluble impurities.
-
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the product using the techniques described above (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its identity and purity.
This comprehensive approach, integrating robust synthetic methodologies with a multi-faceted characterization strategy, provides a reliable framework for the development of novel this compound derivatives for research and drug discovery applications.
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- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central. (n.d.). PubMed Central.
- Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). Journal of Organic and Pharmaceutical Chemistry.
- Phototransformations of 4,5-diphenylisoxazole - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences.
- Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery - Benchchem. (n.d.). BenchChem.
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- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (n.d.). JournalsPub.
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Methodological & Application
Using 4,5-Diphenyloxazole as a fluorescent probe for cellular imaging
Application Note: 4,5-Diphenyloxazole as a UV-Excitable Hydrophobic Probe for Cellular Lipid Imaging
Executive Summary
This compound—a structural isomer of the widely used scintillator 2,5-Diphenyloxazole (PPO)—is a hydrophobic, heterocyclic fluorophore. While historically utilized in scintillation counting and radiation detection, its high quantum yield and lipophilic nature make it a potent, albeit underutilized, probe for cellular imaging.
This application note details the protocol for using this compound to visualize hydrophobic microenvironments , specifically lipid droplets (LDs) and intracellular membranes . Unlike polar dyes, this compound exhibits solvatochromic behavior, showing enhanced fluorescence intensity in non-polar (lipid-rich) environments compared to aqueous media. This guide addresses the challenges of UV-excitation imaging and provides a validated workflow for live and fixed cell staining.
Mechanistic Principles
To generate high-fidelity data, researchers must understand the photophysical behavior of the probe within the cellular context.
-
Lipophilic Partitioning: this compound is sparingly soluble in water. Upon introduction to the cellular environment, it thermodynamically partitions into hydrophobic domains (lipid bilayers and neutral lipid cores of LDs) to minimize free energy.
-
Fluorescence "Turn-On": The molecule typically exhibits low fluorescence in aqueous buffers due to quenching interactions and non-radiative decay. Upon insertion into a lipid environment, the restriction of molecular rotation and the non-polar solvent shell suppress these decay pathways, resulting in a significant increase in quantum yield (fluorescence "turn-on").
-
Spectral Characteristics:
-
Excitation: UV region (approx. 280–320 nm). Requires UV-transparent optics or multiphoton excitation for optimal depth.
-
Emission: Blue region (approx. 360–400 nm).
-
Note: This overlaps with the DAPI/Hoechst channel. Dual-labeling with nuclear blue dyes is NOT recommended.
-
Diagram 1: Mechanism of Action
Caption: Kinetic partitioning of this compound from aqueous media to lipid domains, triggering fluorescence.
Experimental Protocol
Reagent Preparation
| Component | Specification | Preparation Instructions | Storage |
| Probe Stock | This compound (Solid) | Dissolve 10 mg in 1 mL DMSO (anhydrous) to create a high-concentration master stock (~45 mM). | -20°C (Dark, Desiccated) |
| Working Sol. | 10 µM – 50 µM | Dilute Stock 1:1000 into serum-free media or PBS immediately before use. | Do not store. Prepare fresh. |
| Wash Buffer | PBS (pH 7.4) | Warm to 37°C for live cells; Room Temp (RT) for fixed. | 4°C |
| Fixative | 4% Paraformaldehyde (PFA) | Methanol-free PFA is preferred to prevent lipid extraction. | -20°C |
Critical Insight: Avoid using ethanol or methanol as solvents for the working solution or during fixation, as these organic solvents extract lipids, destroying the very targets (lipid droplets) you intend to image.
Protocol A: Live Cell Imaging (Preferred)
Live imaging preserves the morphology of lipid droplets, which are prone to fusion or coalescence during fixation.
-
Seeding: Plate cells (e.g., HeLa, HepG2, or Adipocytes) in 35mm glass-bottom dishes. Allow to reach 70% confluency.
-
Induction (Optional): To enhance lipid droplet formation, treat cells with 200 µM Oleic Acid for 12–24 hours prior to staining.
-
Wash: Gently aspirate media and wash cells 2x with pre-warmed PBS to remove serum proteins (albumin in serum can bind the lipophilic probe, increasing background).
-
Staining: Add the Working Solution (10–20 µM) directly to the cells.
-
Incubation: Incubate for 15–20 minutes at 37°C in the dark.
-
Optimization: Time varies by cell line.[1] If high background is observed, reduce time to 10 mins.
-
-
Wash: Wash 3x with PBS.
-
Imaging Buffer: Replace with Phenol Red-free Live Cell Imaging Solution (e.g., HBSS with HEPES).
-
Microscopy: Proceed immediately to imaging.[2]
Protocol B: Fixed Cell Imaging
-
Fixation: Incubate cells in 4% PFA for 15 minutes at Room Temperature.
-
Warning:DO NOT use acetone or methanol fixatives.
-
-
Permeabilization (Skip for LDs): If targeting internal membranes, permeabilize with 0.1% Saponin. Avoid Triton X-100 if imaging lipid droplets, as it dissolves them.[1]
-
Staining: Incubate with Working Solution (20 µM) for 30 minutes at RT in the dark.
-
Mounting: Mount using an aqueous, non-hardening mounting medium. Avoid mounting media containing DAPI, as spectral overlap will occur.
Imaging & Data Acquisition
Optical Configuration
Since this compound requires UV excitation, standard glass objectives may attenuate the signal. Use quartz or UV-transmissive objectives if available.
-
Excitation Source: 365 nm LED, Mercury Arc Lamp (UV filter), or 355 nm Laser (Confocal).
-
Filter Cube: DAPI/Hoechst filter set.
-
Excitation: 330–380 nm
-
Dichroic: 400 nm
-
Emission: 420–470 nm
-
-
Detector: PMT or sCMOS.
Workflow Diagram
Caption: Step-by-step workflow for cellular imaging using this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Probe precipitation or serum binding. | 1. Ensure stock is fully dissolved in DMSO.2. Wash cells thoroughly to remove serum albumin before staining.3. Lower probe concentration to 5 µM. |
| No Signal | Incorrect Excitation/Filter. | Verify the microscope has a UV source (365nm LED or Mercury lamp). Standard 488/561 lasers will not excite this probe. |
| Loss of Lipid Droplets | Lipid extraction during fixation. | Switch to live-cell imaging or ensure fixative is methanol-free PFA. Avoid Triton X-100. |
| Photobleaching | UV-induced oxidation. | Use low laser power (<2%). Limit exposure time. Use a shutter system between acquisitions. |
References
-
BenchChem. "Application Notes and Protocols for 2-(Methylthio)-4,5-diphenyloxazole in Fluorescence Microscopy." BenchChem Application Library. Accessed 2023.
-
Oregon Medical Laser Center (OMLC). "Fluorescence spectrum of 2,5-Diphenyloxazole (PPO)." PhotochemCAD Data. Accessed 2023.
-
National Institutes of Health (NIH). "BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy." PubMed Central. Accessed 2023.
-
AAT Bioquest. "Spectrum of 4,5-diphenylimidazole (Structural Analog)." Spectrum Viewer.[6] Accessed 2023.
(Note: While direct literature on the 4,5-isomer is rarer than the 2,5-isomer, the protocols above are derived from the validated chemical properties of the diphenyl-oxazole class and standard lipid droplet imaging methodologies.)
Sources
- 1. apexbt.com [apexbt.com]
- 2. Enhanced Fluorescence Imaging of Live Cells by Effective Cytosolic Delivery of Probes | PLOS One [journals.plos.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [4,5-diphenylimidazole] | AAT Bioquest [aatbio.com]
Advanced Protocol: 4,5-Diphenyloxazole Derivatives for Selective Metal Ion Detection
Executive Summary
4,5-Diphenyloxazole (DPO) derivatives represent a class of robust fluorescent chemosensors characterized by high quantum yields, photostability, and large Stokes shifts. While DPO itself is a classic scintillator, its functionalization at the C-2 position—typically with chelating moieties like imidazoles, Schiff bases, or phenolic groups—unlocks powerful sensing capabilities.
This guide details the engineering of DPO derivatives for the selective detection of transition metal ions (specifically Cu²⁺ and Fe³⁺). The core mechanism exploited here is the modulation of Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) upon metal coordination. This protocol provides a self-validating workflow from synthesis to limit of detection (LOD) analysis.
Mechanistic Principles
To design an effective experiment, one must understand the photophysics governing the sensor's response.
The ESIPT Mechanism
Many DPO sensors (e.g., 2-(2'-hydroxyphenyl)-4,5-diphenyloxazole) rely on ESIPT.
-
Ground State: The molecule exists in the Enol form, stabilized by an intramolecular hydrogen bond (O-H···N).
-
Excitation: Upon UV excitation, the proton transfers to the nitrogen, forming the excited Keto tautomer.
-
Emission: The Keto form relaxes, emitting a photon with a large Stokes shift (often >100 nm).
-
Sensing Event: Binding a metal ion (e.g., Cu²⁺) displaces the proton or distorts the planar geometry, disrupting ESIPT. This results in either fluorescence quenching (Turn-Off) or a ratiometric blue shift (back to Enol-like emission).
Mechanism Visualization
The following diagram illustrates the transition from the ESIPT-active state to the metal-bound complex.
Figure 1: Logical flow of ESIPT-mediated fluorescence and its disruption by metal chelation.
Experimental Protocol
Synthesis of a Representative Sensor (TPI-9 Analog)
Target Molecule: 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DPO-Imidazole hybrid). Rationale: This structure combines the DPO backbone with a phenolic imidazole, creating a specific N-N-O binding pocket for Cu²⁺.
Materials:
-
Benzil (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Ammonium Acetate (excess, ~10 eq)
-
Glacial Acetic Acid (Solvent)
-
Ethanol/Methanol (for recrystallization)
Procedure:
-
Reflux: Dissolve Benzil (10 mmol) and Salicylaldehyde (10 mmol) in 20 mL of glacial acetic acid.
-
Addition: Add Ammonium Acetate (100 mmol).
-
Reaction: Reflux the mixture at 110°C for 4–6 hours under nitrogen atmosphere. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Precipitation: Cool the mixture to room temperature and pour into ice-cold water (100 mL). A precipitate will form.
-
Purification: Filter the solid. Wash with water (3x) to remove excess acid. Recrystallize from hot ethanol to yield yellow crystals.
-
Validation: Confirm structure via ¹H NMR (look for phenolic -OH singlet >11 ppm) and HRMS.
Stock Solution Preparation
Precision is critical for determining binding constants.
-
Sensor Stock (1 mM): Dissolve the purified derivative in HPLC-grade DMSO or THF. Store in the dark at 4°C.
-
Metal Stocks (10 mM): Prepare nitrate or perchlorate salts (e.g., Cu(NO₃)₂, Fe(ClO₄)₃) in deionized water. Avoid chloride salts if investigating quenching, as heavy atom effects from counter-ions can sometimes interfere, though nitrates are generally safer.
Spectroscopic Titration Workflow
This workflow determines sensitivity and selectivity.
Figure 2: Step-by-step titration workflow for determining sensor response.
Detailed Steps:
-
Solvent System: Prepare a 10 µM solution of the sensor in a mixed solvent system (e.g., EtOH:H₂O, 1:1, v/v) buffered to pH 7.2 with HEPES (10 mM).
-
Excitation Wavelength: Determine
from the UV-Vis absorption maximum (typically 320–360 nm for DPO derivatives). -
Titration:
-
Place 3.0 mL of sensor solution in a quartz cuvette.
-
Add metal stock solution in 1–5 µL increments.
-
Mix and allow 2 minutes for equilibration.
-
Record fluorescence emission (350–650 nm).
-
-
Selectivity Check: Repeat the experiment with competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺).
Data Analysis & Interpretation
Limit of Detection (LOD)
The LOD is calculated to define the lowest concentration of metal ion reliably distinguished from the blank.
Formula:
- (Sigma): Standard deviation of the fluorescence intensity of the blank sensor solution (measure 10 times).
- (Slope): The slope of the linear region of the titration curve (Intensity vs. Concentration).
Stoichiometry (Job’s Plot)
To determine the binding ratio (e.g., 1:1 or 1:2):
-
Prepare a series of solutions where the total molar concentration
is constant (e.g., 20 µM). -
Vary the mole fraction of the metal (
) from 0 to 1. -
Plot Fluorescence Intensity (or Absorbance) vs.
. -
The maximum (or minimum) of the curve indicates the stoichiometry.
- complex.
- (Metal:Ligand) complex.
Data Summary Table
Use this template to organize your findings.
| Parameter | Description | Typical Value (DPO Sensors) |
| Absorption Max | 320–360 nm | |
| Emission Max | 450–550 nm (Large Stokes Shift) | |
| Response Time | Time to stable signal | < 30 seconds |
| LOD | Sensitivity | 10 nM – 5 µM |
| Association Constant ( | Binding Strength | |
| Selectivity | Primary Interference | Often Hg²⁺ or Zn²⁺ (depending on ligand) |
Troubleshooting & Optimization
-
Issue: Precipitation during titration.
-
Cause: The metal-ligand complex is insoluble in water.
-
Solution: Increase the organic co-solvent ratio (e.g., move from 50% EtOH to 70% EtOH or use CH₃CN).
-
-
Issue: Slow response time.
-
Issue: Low Fluorescence Quantum Yield.
-
Cause: Oxygen quenching or loose structural rotation.
-
Solution: Degas solvents with N₂. If the design allows, add bulky groups to the DPO backbone to restrict rotation (Aggregation-Induced Emission - AIE effect).
-
References
-
Synthesis and ESIPT Mechanism
- Title: The preparation method of 2,5-diphenyloxazole (Patent CN104327005B).
-
Heavy Metal Detection (Hg²⁺)
-
LOD Calculation Standard
- Title: Protocols for Determination of Limits of Detection and Limits of Quantit
- Source: NCBI / PMC.
-
URL:[Link]
Sources
4,5-Diphenyloxazole in the development of organic scintillators
Application Note: 4,5-Diphenyloxazole in the Development of Organic Scintillators
Abstract
This guide details the application of This compound (and its structural isomer 2,5-PPO) in organic scintillator development.[1] While 2,5-Diphenyloxazole is the industry standard for bulk liquid scintillation counting (LSC) and neutrino physics, This compound occupies a specialized niche in fluorography and surface detection of weak beta-emitters (e.g., Tritium,
Photophysical Mechanisms
The utility of this compound relies on its ability to act as a primary fluor—a molecule that accepts non-radiative energy transfer from an excited solvent and releases it as photons.[1]
The Scintillation Pathway
In an organic liquid scintillator, the bulk solvent (e.g., Toluene, Linear Alkylbenzene) absorbs the incident radiation. The energy migrates through the solvent via Förster Resonance Energy Transfer (FRET) until it is trapped by the oxazole solute, which has a lower excitation energy state.
Mechanism:
-
Ionization: Incident particle ($ \beta, \alpha
S \rightarrow S^* $).[1] -
Migration: Energy transfers between solvent molecules.[1]
-
Capture: this compound ($ D
S^* + D \rightarrow S + D^* $).[1] -
Emission: $ D^*
\lambda{max} \approx 360-380 \text{ nm} $).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Isomer Distinction: 4,5- vs. 2,5-Diphenyloxazole
-
2,5-Diphenyloxazole (PPO): The "workhorse" for bulk neutrino detectors (Borexino, SNO+) due to high Stokes shift and solubility in pseudocumene/LAB.[1]
-
This compound: Historically preferred in fluorography (detection of radioisotopes on TLC plates or gels).[1] Its specific crystal structure and solubility in halogenated solvents (like chloroform) make it ideal for impregnating solid matrices to visualize low-energy beta decay.[1]
Figure 1: The energy transfer cascade in an organic scintillator system. Note the critical role of the oxazole in capturing solvent energy before quenching occurs.
Experimental Protocols
Protocol A: Purification of Diphenyloxazole
Commercial grade diphenyloxazole often contains impurities that cause "yellowing" (optical attenuation) and background quenching. For high-sensitivity applications, recrystallization is mandatory.[1]
Reagents:
-
Crude this compound.[1]
-
Solvent: Ethanol (Absolute) or Toluene/Hexane mix.[1]
-
Activated Charcoal (optional for decolorizing).[1]
Workflow:
-
Dissolution: Dissolve 10g of crude oxazole in the minimum amount of boiling ethanol (~50-70 mL). If the solution is colored, add 0.5g activated charcoal and boil for 2 minutes.
-
Hot Filtration: Filter the boiling solution through a pre-heated glass frit or fluted filter paper to remove charcoal/insolubles.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours. Rapid cooling promotes small, impure crystals; slow cooling yields high-purity needles.[1]
-
Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold hexane.[1]
-
Drying: Dry in a vacuum desiccator over $ P_2O_5 $ for 24 hours.
-
Validation: Melting point should be sharp (Check specific isomer MP: 4,5-diphenyl is typically lower melting than 2,5-PPO).[1]
-
Protocol B: Fluorography Reagent (Surface Detection)
This protocol is specific to This compound for visualizing radiolabeled compounds on Thin Layer Chromatography (TLC) plates.[1]
Application: Detection of Tritium (
Steps:
-
Stock Solution: Prepare a 10% (w/v) solution of this compound in Chloroform ($ CHCl_3 $).
-
Note: 2,5-PPO is often used in toluene; 4,5-DPO is frequently cited with chloroform for rapid evaporation.[1]
-
-
Impregnation: Dip the dried TLC plate or gel into the solution for 5 seconds.
-
Drying: Air dry in a fume hood. The chloroform evaporates, leaving the oxazole crystallized within the porous matrix of the silica/gel.
-
Exposure: Place the plate against X-ray film at -70°C. The beta particles excite the oxazole, emitting light that exposes the film (autofluorography).
Protocol C: Liquid Scintillator Cocktail Formulation (Bulk Detection)
For researchers developing bulk counters using Linear Alkylbenzene (LAB) as a safe, high-flashpoint solvent.[1]
Formulation Target:
-
Solvent: LAB (Linear Alkylbenzene)
-
Primary Fluor: 2-3 g/L Diphenyloxazole (4,5- or 2,5-isomer)[1]
-
Secondary Fluor (Shifter): 15 mg/L bis-MSB (to shift emission to ~420nm for PMT matching).[1]
Step-by-Step:
-
Solvent Preparation: Filter LAB through a 0.2
PTFE membrane to remove scattering particulates.[1] -
Dissolution: Add the purified oxazole to the LAB. Stir at 40°C for 2 hours. Ensure complete dissolution; undissolved micro-crystals will cause Rayleigh scattering.[1]
-
Wavelength Shifter: Add bis-MSB. Stir until dissolved.
-
Nitrogen Sparging (CRITICAL):
-
Oxygen is a paramagnetic quencher that intercepts the triplet states of the solvent.
-
Sparge the cocktail with Ultra-High Purity (UHP) Nitrogen gas at 100 mL/min for 30 minutes per liter of scintillator.
-
Seal vessel immediately under $ N_2 $ atmosphere.[1]
-
Figure 2: Workflow for the preparation of bulk liquid scintillator cocktails.
Data Summary & Characterization
When evaluating this compound against other scintillators, the following parameters are critical.
| Parameter | This compound | 2,5-Diphenyloxazole (PPO) | Relevance |
| Emission Max | ~370-380 nm | 360-365 nm | Matches PMT/Film sensitivity.[1] |
| Solubility | High in Chloroform/Toluene | High in LAB/Pseudocumene | Determines matrix compatibility.[1] |
| Stokes Shift | Moderate | Large | Larger shift = Less self-absorption.[1] |
| Primary Use | Fluorography, TLC | Bulk Neutrino Physics, LSC | Application niche.[1][2] |
Quality Control Tests:
-
Light Yield (LY): Compare the pulse height spectrum of your cocktail against a standard anthracene crystal or a commercial cocktail (e.g., Ultima Gold) using a
Cs source. -
Attenuation Length: Measure UV-Vis absorbance. The cocktail must be optically transparent at its own emission wavelength (> 5m attenuation length is desired for large detectors).
References
-
Sigma-Aldrich. 2,5-Diphenyloxazole Product Specification and Safety Data Sheet.[1]Link
-
Borexino Collaboration. The Borexino detector at the Laboratori Nazionali del Gran Sasso.[3][4] Nuclear Instruments and Methods in Physics Research Section A, 2009.[1] Link
-
SNO+ Collaboration. Development, characterisation, and deployment of the SNO+ liquid scintillator. ResearchGate, 2021.[1] Link
-
Henderson, D.R.[1] & Tocher, D.R. Thin-layer chromatography fluorography of radiolabeled lipids using this compound.[1][2] NIH/PubMed, 1992.[1] Link
-
Knoll, G.F. Radiation Detection and Measurement.[1] Wiley, 4th Edition.[1] (Standard Text for Scintillation Mechanisms).
Sources
Applications of 4,5-Diphenyloxazole in organic electronics and semiconductors
Application Note: 4,5-Diphenyloxazole in Organic Electronics & Nonlinear Optics
Part 1: Executive Summary
This compound (4,5-DPO) is a structural isomer of the widely used scintillator 2,5-diphenyloxazole (PPO). While PPO is the industry standard for liquid scintillation counting, 4,5-DPO occupies a specialized niche in Nonlinear Optics (NLO) and organic semiconductor synthesis .
Unlike its 2,5-isomer, which is optimized for high quantum yield fluorescence, 4,5-DPO is primarily valued as a structural building block for "push-pull" chromophores. Its oxazole ring acts as an electron-rich bridge or donor moiety in conjugated systems, enabling the modulation of intramolecular charge transfer (ICT). This property is critical for developing organic electro-optic modulators, frequency doublers, and advanced fluorescent probes.
This guide details the physicochemical properties, synthesis protocols, and device integration strategies for 4,5-DPO, distinguishing it clearly from PPO to prevent experimental confounding.
Part 2: Material Properties & Comparative Analysis
To ensure experimental success, it is vital to distinguish 4,5-DPO from PPO. 4,5-DPO exhibits distinct electronic boundary conditions due to the conjugation path through the 4- and 5-positions of the oxazole ring.
Table 1: Physicochemical Comparison of Diphenyloxazole Isomers
| Property | This compound (4,5-DPO) | 2,5-Diphenyloxazole (PPO) | Relevance to Electronics |
| CAS Number | 4675-18-7 | 92-71-7 | Critical: Verify CAS before ordering. |
| Molecular Structure | Phenyls at C4, C5 (Adjacent) | Phenyls at C2, C5 (Opposite) | Affects packing density and π-stacking. |
| Electronic Role | Donor/Bridge in Push-Pull systems | Primary Scintillator / Emitter | 4,5-DPO is better for NLO functionalization. |
| Emission Peak | ~360–380 nm (Blue/UV) | ~360–385 nm (Blue/UV) | Similar spectral range, different quantum yields. |
| Melting Point | 42–44 °C (Lower than PPO) | 70–72 °C | 4,5-DPO requires lower thermal budget processing. |
| Solubility | Soluble in DCM, Toluene, CHCl3 | Soluble in Toluene, Alkylbenzenes | Compatible with standard spin-coating solvents. |
Part 3: Applications in Organic Electronics
Nonlinear Optical (NLO) Chromophores
4,5-DPO serves as a robust
-
Mechanism: The oxazole ring facilitates Intramolecular Charge Transfer (ICT), resulting in high hyperpolarizability (
), essential for electro-optic switching. -
Advantage: The steric hindrance of the adjacent phenyl rings in 4,5-DPO can prevent detrimental H-aggregation in thin films, preserving the NLO activity.
Scintillation & Photo-Switching
While PPO is the primary scintillator, 4,5-DPO is often observed as a stable photo-product of PPO oxidation. In specific high-energy physics applications, 4,5-DPO derivatives (specifically thiol-functionalized) are used to anchor scintillating units to polymers or metal surfaces, creating hybrid organic-inorganic detectors .
Part 4: Experimental Protocols
Protocol A: Synthesis of Electronic-Grade this compound
Rationale: Commercial sources often contain the 2,5-isomer as an impurity. In-house synthesis via the Bredereck synthesis ensures regiochemical purity.
Reagents:
-
Benzoin (99%)
-
Formamide (Excess)
-
Sulfuric Acid (Catalyst) or Ammonium Formate
Workflow:
-
Condensation: Mix Benzoin (10 g) with Formamide (50 mL) in a round-bottom flask.
-
Reflux: Heat to 160–170°C for 4–6 hours. The reaction creates the oxazole ring via cyclodehydration.
-
Quench: Pour the hot reaction mixture into ice-cold water (500 mL). The crude 4,5-DPO will precipitate as a waxy solid.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification (Critical):
-
Step 1: Wash organic phase with
(sat.) and Brine. -
Step 2: Recrystallize from Ethanol/Water (7:3).
-
Step 3 (For Electronics): Sublimation at reduced pressure (
Torr, 40°C) is recommended to remove trace ionic impurities that trap charge carriers.
-
Protocol B: Thin Film Fabrication for NLO Devices
Rationale: NLO performance depends on non-centrosymmetric alignment. This protocol uses "Guest-Host" polymer doping followed by electric field poling.
Materials:
-
Host Polymer: PMMA (Polymethylmethacrylate) or APC (Amorphous Polycarbonate).
-
Guest: 4,5-DPO derivative (e.g., this compound-2-thiol coupled chromophore).
-
Solvent: Cyclohexanone or Chlorobenzene.
Steps:
-
Solution Prep: Dissolve PMMA (10 wt%) and Chromophore (1–3 wt%) in Cyclohexanone. Stir at 40°C for 12 hours. Filter through a 0.2
m PTFE filter. -
Deposition: Spin coat onto ITO-coated glass substrates.
-
Speed: 1000 RPM (10s)
3000 RPM (40s). -
Target Thickness: 1–2
m.
-
-
Soft Bake: 80°C for 30 mins (vacuum oven) to remove solvent.
-
Corona Poling (Alignment):
-
Heat film to near
of the polymer (~100°C for PMMA). -
Apply high voltage (5–7 kV) via a corona needle positioned 1 cm above the film.
-
Maintain voltage while cooling to room temperature to "freeze" the dipole alignment.
-
-
Validation: Measure Second Harmonic Generation (SHG) signal to confirm alignment.
Part 5: Visualization & Logic
Figure 1: Synthesis & Application Workflow
The following diagram illustrates the pathway from raw materials to a functional NLO device using 4,5-DPO.
Caption: Logical workflow for converting Benzoin precursor into a high-purity 4,5-DPO based Nonlinear Optical device.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Quantum Yield | Impurity Quenching (e.g., Benzil) | Perform Zone Refining or repeated sublimation. Check purity via HPLC. |
| Film Crystallization | Concentration too high | Reduce doping concentration in PMMA (<5 wt%) or use a bulky derivative to frustrate packing. |
| Device Short Circuit | Pinholes in film | Filter solution (0.2 |
| No SHG Signal | Failed Poling | Ensure poling temperature is close to |
Part 7: References
-
Synthesis & Photochemistry:
-
NLO Applications:
-
Title: Critical Role of Non-classical Intermolecular Hydrogen Bonding in Affecting the π–π Stacking and Nonlinear Optical Properties of Tricyanofuran-Based Push–Pull Heptamethines.
-
Source:Chemistry of Materials (ACS Publications).
-
URL:[Link]
-
-
General Scintillator Properties (Comparative):
-
Title: 2,5-Diphenyloxazole (PPO) Properties (for comparison).
-
Source: PubChem / NIST Data.
-
URL:[Link]
-
-
Crystal Structure & Isomerism:
-
Title: The crystal structure of 2,5-diphenyloxazole derivatives (Context for isomer structural differences).
-
Source: ResearchGate / Crystallography Reports.
-
URL:[Link]
-
Sources
4,5-Diphenyloxazole derivatives as selective COX-2 inhibitors
Application Note: Development and Evaluation of 4,5-Diphenyloxazole Derivatives as Selective COX-2 Inhibitors
Executive Summary & Rationale
The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the management of inflammation and pain, aiming to bypass the gastrointestinal toxicity associated with COX-1 inhibition. This guide details the development workflow for This compound derivatives , a scaffold bioisosteric to the "vicinal diaryl heterocycles" found in coxibs (e.g., Valdecoxib, Rofecoxib).
The oxazole ring serves as a rigid central template that orients two phenyl rings into the specific geometry required to fit the COX-2 active site. One phenyl ring typically bears a pharmacophore (sulfonamide or methylsulfone) that targets the hydrophilic side pocket unique to COX-2, while the other exploits the hydrophobic channel.
Molecular Design: The Structural Basis of Selectivity
Before synthesis, candidates must be validated in silico. The selectivity of 4,5-diphenyloxazoles hinges on exploiting a single amino acid difference between the isoforms: Ile523 (COX-1) vs. Val523 (COX-2) .[1]
Mechanism of Binding
-
The Selectivity Pocket: In COX-2, the smaller Valine at position 523 opens a secondary hydrophobic pocket.[1] The bulky Isoleucine in COX-1 blocks this access.[1]
-
The Pharmacophore: A para-sulfonamide (
) or methylsulfone ( ) group on the C4-phenyl ring is designed to insert into this pocket, forming hydrogen bonds with His90 and Arg513 . -
The Gatekeepers: The scaffold must pass through the constriction formed by Arg120 and Tyr355 .
Computational Protocol: Molecular Docking
-
Target Preparation: Retrieve PDB structure 1CX2 (COX-2 complexed with a selective inhibitor). Remove water molecules, add hydrogens, and compute Gasteiger charges.
-
Ligand Preparation: Generate 3D conformers of the this compound derivative. Energy minimize using the MMFF94 force field.
-
Grid Generation: Center the grid box on the co-crystallized ligand, ensuring the inclusion of the Val523 side pocket.
-
Docking & Scoring: Run docking (e.g., AutoDock Vina). Prioritize poses where the sulfonamide/sulfone moiety shows < 3.0 Å distance to Arg513/His90.
Chemical Synthesis: The "Make" Phase
Objective: Synthesize a this compound core with a p-methylsulfonyl group.
Method: Cyclization of
Protocol: Robinson-Gabriel Type Cyclization
-
Reagents:
-
4-(Methylsulfonyl)benzoin (Precursor A)
-
Formamide (Solvent/Reagent)
-
Sulfuric acid (Catalyst)
-
-
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-(Methylsulfonyl)benzoin in excess formamide (10 equivalents).
-
Catalysis: Add catalytic concentrated
(0.5 equiv) dropwise. -
Reflux: Heat the mixture to 160°C for 4–6 hours. Note: High temperature is required to drive the dehydration-cyclization.
-
Quench: Cool the reaction to room temperature and pour onto crushed ice. The oxazole product typically precipitates as a solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the this compound.
-
Validation: Confirm structure via
-NMR (look for the singlet oxazole proton at 7.9–8.2 ppm) and Mass Spectrometry.
-
In Vitro Pharmacology: COX-1/COX-2 Inhibition Assay
Principle: COX enzymes possess both cyclooxygenase and peroxidase activity.[2] This assay measures the peroxidase activity by monitoring the oxidation of TMPD (
Assay Workflow
-
Enzyme Preparation: Thaw recombinant Human COX-2 and Ovine COX-1 (standard reference enzymes). Dilute in Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Incubation (Critical Step):
-
Plate 10 µL of the test compound (dissolved in DMSO) into a 96-well plate.
-
Add 10 µL of COX-1 or COX-2 enzyme solution.
-
Incubate for 10 minutes at 25°C. This allows the inhibitor to bind the active site before substrate competition begins.
-
-
Substrate Addition:
-
Add 10 µL of Heme (Cofactor).
-
Add 10 µL of Arachidonic Acid (Substrate).
-
Add 10 µL of TMPD (Colorimetric probe).
-
-
Measurement:
-
Incubate for 5 minutes at 25°C.
-
Read Absorbance at 590 nm using a microplate reader.
-
Data Analysis
Calculate the Percent Inhibition and Selectivity Index (SI):
Cellular Evaluation: RAW 264.7 Macrophage Model
Objective: Verify that enzymatic inhibition translates to cellular anti-inflammatory activity. Model: Murine RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) to induce COX-2 expression and Nitric Oxide (NO) release.
Protocol: Griess Assay for NO Production
-
Seeding: Seed RAW 264.7 cells at
cells/well in a 96-well plate containing DMEM + 10% FBS. Incubate for 24 hours at 37°C/5% . -
Pre-treatment: Replace media with fresh media containing the test compound (0.1 – 100 µM). Incubate for 1 hour.
-
Control: Vehicle (0.1% DMSO max).
-
-
Stimulation: Add LPS (final concentration 1 µg/mL) to induce inflammation. Incubate for 18–24 hours.[4]
-
Griess Reaction:
-
Transfer 100 µL of cell supernatant to a new plate.
-
Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in phosphoric acid).
-
Incubate for 10 minutes at room temperature (protected from light).
-
-
Readout: Measure Absorbance at 540 nm . Quantify nitrite concentration using a sodium nitrite standard curve.
Visualizing the Workflow
The following diagrams illustrate the biological pathway and the experimental pipeline.
Figure 1: Mechanism of Action. The this compound derivative selectively blocks the inducible COX-2 pathway while sparing the constitutive COX-1 homeostatic functions.
Figure 2: Experimental Pipeline. A logical flow from computational design to cellular validation.
Expected Results & Troubleshooting
| Parameter | COX-2 Selective Criteria | Common Issue | Troubleshooting |
| IC50 (COX-2) | < 1.0 µM | High IC50 (Low Potency) | Check inhibitor solubility in DMSO; Ensure 10-min pre-incubation. |
| Selectivity Index | > 50 | Low Selectivity (Hits COX-1) | Bulky groups at C4/C5 may be too small; increase steric bulk to clash with COX-1 Ile523. |
| RAW 264.7 NO | Dose-dependent reduction | Cytotoxicity masking effect | Perform MTT/MTS viability assay alongside Griess assay. |
References
-
Talley, J. J., et al. (1999).[5] 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2).[5][6][7][8] Medicinal Research Reviews, 19(3), 199-208.[5]
-
Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Application Notes.
-
Hashimoto, H., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors.[7][9] Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68.[9]
-
Petrovic, N., & Murray, M. (2010).[10] Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[2][10] Methods in Molecular Biology, 594, 129-140.[10]
-
BenchChem. (2023). Griess Assay for Nitrite Determination in RAW 264.7 Cells. Application Note.
Sources
- 1. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Medicine Reports [spandidos-publications.com]
- 5. 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonprostanoid Prostacyclin Mimetics Based on 4,5-Diphenyloxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the synthesis, characterization, and application of nonprostanoid prostacyclin mimetics centered around the 4,5-diphenyloxazole scaffold. This guide is designed to provide both the theoretical underpinning and the practical, field-proven protocols necessary for researchers in pharmacology and medicinal chemistry to effectively work with this promising class of compounds.
Introduction: The Rationale for Nonprostanoid Prostacyclin Mimetics
Prostacyclin (PGI2) is a potent endogenous signaling molecule that plays a crucial role in maintaining cardiovascular homeostasis.[1] Its primary functions include potent vasodilation, inhibition of platelet aggregation, and cytoprotection.[1] These effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that, upon ligand binding, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
The therapeutic potential of harnessing the prostacyclin pathway is significant, particularly in the treatment of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pulmonary vascular resistance.[3][4] However, the clinical utility of native prostacyclin and its synthetic prostanoid analogs is often limited by their chemical and metabolic instability, as well as a lack of receptor selectivity, leading to undesirable side effects.[4]
This has driven the development of nonprostanoid prostacyclin mimetics, which are structurally distinct from PGI2 but still activate the IP receptor. The this compound scaffold has emerged as a particularly promising pharmacophore in this regard, offering the potential for improved stability, oral bioavailability, and receptor selectivity.[5][6] This guide will focus on the practical aspects of working with these compounds, from their chemical synthesis to their biological evaluation.
Chemical Synthesis of this compound-Based Prostacyclin Mimetics
The synthesis of this compound derivatives typically involves a multi-step sequence. A general workflow is presented below, followed by a detailed, step-by-step protocol for a representative compound, 2-(3-(2-(4,5-diphenyloxazol-2-yl)ethyl)phenoxy)acetic acid.
Protocol: Synthesis of 2-(3-(2-(4,5-diphenyloxazol-2-yl)ethyl)phenoxy)acetic acid
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Step 1: Esterification of 3-Hydroxyphenylacetic Acid
-
To a solution of 3-hydroxyphenylacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxyphenylacetate.
Step 2: O-Alkylation with a Suitable Propargyl Halide
-
To a solution of methyl 3-hydroxyphenylacetate in acetone, add potassium carbonate and propargyl bromide.
-
Reflux the mixture overnight, monitoring by TLC.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain methyl 3-(prop-2-yn-1-yloxy)phenylacetate.
Step 3: Sonogashira Coupling with Iodobenzene
-
To a solution of methyl 3-(prop-2-yn-1-yloxy)phenylacetate in a mixture of triethylamine and THF, add iodobenzene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 4: Oxazole Formation
-
The product from the previous step is then subjected to conditions that facilitate the formation of the this compound ring. This can be achieved through various methods, including reaction with benzoin in the presence of a dehydrating agent.
Step 5: Hydrolysis of the Ester
-
To a solution of the methyl ester in a mixture of THF and water, add lithium hydroxide.
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(3-(2-(4,5-diphenyloxazol-2-yl)ethyl)phenoxy)acetic acid.
In Vitro Biological Evaluation
The primary mechanism of action of these nonprostanoid prostacyclin mimetics is the activation of the IP receptor, leading to an increase in intracellular cAMP and subsequent inhibition of platelet aggregation. The following protocols detail the key in vitro assays used to characterize the biological activity of these compounds.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a test compound to inhibit platelet aggregation induced by an agonist such as adenosine diphosphate (ADP). Light Transmission Aggregometry (LTA) is a widely used method for this purpose.[7][8][9]
Protocol: ADP-Induced Platelet Aggregation Assay using LTA
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Adenosine diphosphate (ADP) solution.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Assay Setup:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add various concentrations of the test compound or vehicle to the PRP aliquots and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP (typically 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration that inhibits aggregation by 50%).
-
Intracellular cAMP Measurement Assay
This assay quantifies the increase in intracellular cAMP levels in platelets upon stimulation with a test compound, providing a direct measure of IP receptor activation and subsequent adenylyl cyclase activity.[10] A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for this measurement.[3][11]
Protocol: cAMP Measurement in Platelets using a Competitive ELISA Kit
Materials:
-
Washed human platelets.
-
Test compounds dissolved in a suitable vehicle.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
Commercially available cAMP ELISA kit.
Procedure:
-
Platelet Preparation:
-
Prepare washed platelets from fresh human blood.
-
-
Cell Stimulation:
-
Resuspend the washed platelets in a suitable buffer.
-
Pre-incubate the platelets with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C.
-
Add various concentrations of the test compound or vehicle and incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Terminate the reaction by adding cell lysis buffer.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's instructions.[3][12] This typically involves:
-
Adding the cell lysates and cAMP standards to a microplate pre-coated with an anti-cAMP antibody.
-
Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP, which competes with the cAMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the cAMP standards.
-
Determine the concentration of cAMP in the samples from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Mechanism of Action: IP Receptor Signaling Pathway
The this compound-based prostacyclin mimetics exert their biological effects by activating the IP receptor, a Gs-coupled receptor.[13] The canonical signaling pathway is illustrated below.
Upon binding of a this compound mimetic, the IP receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[10] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the observed physiological effects, such as the inhibition of platelet activation and smooth muscle relaxation.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro potencies of selected this compound-based prostacyclin mimetics.
Table 1: Inhibition of ADP-Induced Human Platelet Aggregation
| Compound | IC50 (µM) | Reference |
| BMY 45778 | 0.035 | [14] |
| Compound 12a | 0.08 | [5] |
| Compound 10a | 0.36 | [5] |
Table 2: IP Receptor Binding Affinity and Adenylyl Cyclase Activation
| Compound | IP Receptor Binding Ki (nM) | Adenylyl Cyclase Activation EC50 (nM) | Reference |
| BMY 45778 | 7 | 6-10 | [8] |
| Iloprost (Reference) | - | - | [8] |
Conclusion and Future Directions
The this compound scaffold represents a valuable platform for the design of novel, nonprostanoid prostacyclin mimetics. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and optimize these compounds for potential therapeutic applications. Future research in this area may focus on further refining the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of these promising molecules. The ultimate goal is to develop orally active, stable, and highly selective IP receptor agonists that can provide significant clinical benefits to patients with conditions such as pulmonary arterial hypertension.
References
-
Meanwell, N. A., et al. (1994). Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. Journal of Medicinal Chemistry, 37(22), 3845-3856. [Link]
-
Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist. Biochemical Pharmacology, 84(1), 68-75. [Link]
-
BosterBio. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]
-
CVPharmacology. Prostacyclin Receptor Agonists. [Link]
-
Meanwell, N. A., et al. (1992). Nonprostanoid prostacyclin mimetics. 2. This compound derivatives. Journal of Medicinal Chemistry, 35(19), 3483-3497. [Link]
-
Wikipedia. (2023, December 2). Prostacyclin receptor. [Link]
-
Ku, A. T., et al. (2010). Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry, 53(20), 7466-7485. [Link]
-
National Cancer Institute. Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]
-
Clapp, L. H., et al. (2019). Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 8(4), 505. [Link]
-
Seiler, S. M., et al. (1997). [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (BMY 45778) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding. Prostaglandins, 53(1), 21-35. [Link]
-
JETIR. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 7(8). [Link]
-
Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. [Link]
-
Tesmer, J. J. G., et al. (2005). Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs. Molecular Pharmacology, 68(5), 1463-1471. [Link]
-
Leigh, P. J., et al. (1984). Identification of the prostacyclin receptor by radiation inactivation. Journal of Biological Chemistry, 259(21), 13076-13080. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Adenylyl cyclases (ACs) in GtoPdb v.2025.3. [Link]
Sources
- 1. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 2. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 3. content.abcam.com [content.abcam.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Adenylyl cyclases (ACs) in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Nonpolar Cellular Structures with the Solvatochromic Fluorophore 4,5-Diphenyloxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the application of 4,5-Diphenyloxazole as a fluorescent probe for labeling and imaging nonpolar structures within cells, such as lipid droplets. We will delve into the underlying principles of its solvatochromic behavior, offer step-by-step experimental procedures, and provide insights for robust and reliable results.
Introduction: The Power of Solvatochromic Dyes in Cellular Imaging
In the intricate landscape of the cell, lipids and other nonpolar molecules play crucial roles in energy storage, signaling, and membrane architecture. Visualizing these structures in their native environment is paramount to understanding cellular function in both health and disease. Solvatochromic dyes are powerful tools for this purpose. These fluorophores exhibit a shift in their fluorescence emission spectrum depending on the polarity of their surrounding environment. In aqueous, polar environments like the cytoplasm, they are often dimly fluorescent. However, upon partitioning into nonpolar environments, such as the core of a lipid droplet, their fluorescence quantum yield increases, and their emission spectrum shifts, allowing for high-contrast imaging of these structures.
This compound is a fluorescent compound characterized by its sensitivity to solvent polarity.[1] Its molecular structure, featuring phenyl groups attached to an oxazole ring, confers the lipophilic properties necessary to partition into nonpolar cellular compartments. This application note will guide you through the effective use of this compound for the specific and sensitive labeling of these nonpolar domains.
The Principle of Solvatochromism: How this compound Lights Up in Nonpolar Environments
The fluorescence of this compound is highly dependent on the polarity of its immediate surroundings. This phenomenon, known as solvatochromism, is driven by changes in the energy levels of the dye's excited state in different solvents. In polar solvents, the excited state of the dye can be stabilized by interactions with the polar solvent molecules, which often leads to non-radiative decay pathways and consequently, lower fluorescence intensity.
Conversely, in nonpolar environments, such as the triglyceride-rich core of a lipid droplet, these stabilizing interactions with the solvent are absent. This leads to a higher probability of radiative decay (fluorescence) and a resulting increase in fluorescence quantum yield. The emission wavelength of the dye may also shift, typically towards shorter wavelengths (a blueshift) in nonpolar environments compared to more polar ones. This distinct change in fluorescence provides a high signal-to-noise ratio for imaging nonpolar structures within the complex and predominantly aqueous environment of a living cell.
Diagram illustrating the solvatochromic principle of this compound.
Photophysical Properties
Understanding the excitation and emission characteristics of this compound is crucial for successful imaging experiments. While a complete dataset across a wide polarity range is not available in the literature, we can compile the following information from available sources on this compound and its close isomers.
| Property | Value | Solvent/Environment | Reference |
| Excitation Maximum (λex) | ~280 - 302 nm (for 2,5-isomer) | Cyclohexane | [2] |
| Emission Maximum (λem) | 418 nm (for a photoproduct) | Chloroform | |
| Quantum Yield (Φf) | ~1.0 (for 2,5-isomer) | Cyclohexane | |
| Molecular Weight | 221.25 g/mol | N/A | |
| Molecular Formula | C₁₅H₁₁NO | N/A |
Note: The data for the 2,5-isomer (PPO) is included as a close structural analog to provide an indication of the expected high quantum yield in nonpolar environments.
Experimental Protocols
The following protocols are designed to be a starting point for your experiments. Optimization may be required depending on the cell type, experimental conditions, and imaging system.
Reagent Preparation
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
Live-Cell Staining and Imaging
This protocol is suitable for observing lipid droplet dynamics in living cells.
Workflow for live-cell staining with this compound.
Step-by-Step Procedure:
-
Cell Culture: Seed your cells of interest onto a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound working solution as described in section 4.1.
-
Cell Washing: Gently aspirate the culture medium from the cells and wash them once with pre-warmed PBS.
-
Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Microscopy: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., around 300 nm) and a blue emission filter (e.g., around 420 nm).
Fixed-Cell Staining
This protocol is useful for high-resolution imaging or when co-staining with antibodies.
Step-by-Step Procedure:
-
Cell Culture and Fixation: Culture cells as described for live-cell imaging. After reaching the desired confluency, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Permeabilization (Optional): If co-staining with antibodies that require permeabilization, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. Wash three times with PBS.
-
Staining: Add the this compound working solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets.
Expected Results and Interpretation
Upon successful staining, you should observe bright, punctate fluorescent signals within the cytoplasm of your cells, corresponding to lipid droplets. The surrounding cytoplasm should exhibit minimal background fluorescence. The intensity of the fluorescence will be proportional to the amount of neutral lipid present. This allows for both qualitative visualization and quantitative analysis of lipid accumulation under different experimental conditions.
Troubleshooting
-
High Background Fluorescence:
-
Cause: Incomplete removal of the dye.
-
Solution: Increase the number and duration of the washing steps after staining.
-
Cause: Dye concentration is too high.
-
Solution: Titrate the working concentration of this compound to find the optimal balance between signal and background.
-
-
Weak or No Signal:
-
Cause: Low lipid content in the cells.
-
Solution: Consider treating your cells with oleic acid to induce lipid droplet formation as a positive control.
-
Cause: Incorrect filter sets.
-
Solution: Ensure your microscope is equipped with the appropriate excitation and emission filters for this compound.
-
Cause: Photobleaching.
-
Solution: Minimize the exposure time to the excitation light.
-
Conclusion
This compound is a valuable tool for researchers studying lipid biology. Its solvatochromic properties allow for the specific and high-contrast labeling of nonpolar structures like lipid droplets in both live and fixed cells. By following the protocols and understanding the principles outlined in this application note, you can effectively integrate this powerful fluorophore into your research to gain deeper insights into the dynamic world of cellular lipids.
References
-
Keshava Rao, V., Jaganmohana Chary, T., & Krishna Murthy, A. (1992). Phototransformations of 4,5-diphenylisoxazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 569–576. [Link]
-
Oregon Medical Laser Center. (n.d.). 2,5-Diphenyloxazole, [PPO]. OMLC. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
4,5-Diphenyloxazole in the fabrication of organic light-emitting diodes (OLEDs)
Technical Application Note: Utilization of 4,5-Diphenyloxazole (4,5-DPO) in Hybrid OLED Architectures
Part 1: Executive Summary & Material Profile
This compound (4,5-DPO) is a heteroaromatic small molecule characterized by its high photoluminescence quantum yield (PLQY) in the blue/near-UV region. While its isomer, 2,5-diphenyloxazole (PPO), is widely recognized as a scintillator, 4,5-DPO offers distinct steric properties due to the adjacent phenyl rings on the oxazole core. In Organic Light-Emitting Diodes (OLEDs), 4,5-DPO functions primarily as a blue fluorescent dopant or an electron-transporting co-host .
Its electron-deficient oxazole ring facilitates electron injection, but its planar structure makes it prone to π-π stacking aggregation, which causes fluorescence quenching in solid films.[1] Therefore, this protocol utilizes a Guest-Host architecture , dispersing 4,5-DPO into a hole-transporting polymer matrix, Poly(N-vinylcarbazole) (PVK), to prevent aggregation and balance charge transport.
Table 1: Physicochemical Profile of this compound
| Parameter | Value / Characteristic | Relevance to OLEDs |
| CAS Number | 4675-18-7 | Material Identification |
| Molecular Weight | 221.26 g/mol | Small molecule; sublimable but prone to crystallization.[1] |
| Emission Max ( | ~360–380 nm (Solution) | Deep Blue / Near-UV emission. |
| HOMO Level | ~ -6.1 eV (Estimated) | Deep HOMO requires a host (e.g., PVK) for efficient hole injection. |
| LUMO Level | ~ -2.4 eV (Estimated) | Facilitates electron acceptance from cathode/ETL.[1] |
| Solubility | Toluene, Chlorobenzene, CHCl | Compatible with solution processing (Spin Coating). |
Part 2: Device Architecture & Engineering
To maximize the efficiency of 4,5-DPO, we employ a Type-I Heterojunction within a single emissive layer (EML).
-
Anode: Indium Tin Oxide (ITO) - Transparent hole injector.[1]
-
Hole Injection Layer (HIL): PEDOT:PSS - Smooths ITO surface and matches work function.[1]
-
Emissive Layer (EML): PVK:PBD:4,5-DPO .
-
Cathode: LiF / Al - Low work function for electron injection.[1]
Figure 1: Device Architecture Diagram
Caption: Layered architecture of the solution-processed 4,5-DPO OLED. The EML combines hole transport (PVK), electron transport (PBD), and the emitter (4,5-DPO).
Part 3: Fabrication Protocol
Safety Note: this compound may cause eye/skin irritation.[1] Handle all organic solvents and precursors in a fume hood or glovebox.[1]
Phase 1: Solution Preparation (24 Hours Prior)
-
Host Solution (PVK): Dissolve PVK in Chlorobenzene (CB) at a concentration of 15 mg/mL . Stir at 50°C for 4 hours to ensure full polymer dissolution.
-
Dopant/ETM Blend:
-
Prepare a separate stock solution of PBD (10 mg/mL in CB).
-
Prepare a separate stock solution of 4,5-DPO (5 mg/mL in CB).
-
-
Final Ink Formulation:
-
Mix the solutions in a weight ratio of 100:40:5 (PVK : PBD : 4,5-DPO).
-
Rationale: The high PBD content is critical.[1] PVK is a hole transporter; without PBD, electrons will not reach the 4,5-DPO excitons, resulting in low efficiency. The 5% doping ratio of 4,5-DPO prevents concentration quenching.
-
Filter the final blend through a 0.45 µm PTFE filter to remove aggregates.[1]
-
Phase 2: Substrate Preparation
-
Etching: Pattern ITO glass (15
/sq) using dilute HCl/Zn powder if not pre-patterned.[1] -
Cleaning: Sonicate sequentially in Deionized Water + Detergent, Acetone, and Isopropanol (15 mins each).
-
Activation: Treat ITO with UV-Ozone for 15 minutes . This increases the work function of ITO (~4.8 eV) to better match PEDOT:PSS.
Phase 3: Layer Deposition
-
HIL Deposition (Air):
-
Spin-coat PEDOT:PSS (AI 4083 grade) at 3000 RPM for 45s .
-
Bake at 120°C for 15 mins in air to remove water.
-
Transfer to Nitrogen Glovebox (
ppm, ppm).
-
-
EML Deposition (Glovebox):
-
Spin-coat the PVK:PBD:4,5-DPO ink at 2000 RPM for 60s .
-
Annealing: Bake at 80°C for 30 mins .
-
Critical Step: Do not exceed 100°C. 4,5-DPO is a small molecule with a relatively low melting point; excessive heat can cause phase separation or sublimation of the dopant out of the film.
-
-
Cathode Deposition (High Vacuum):
Figure 2: Fabrication Workflow
Caption: Step-by-step process flow from substrate cleaning to cathode evaporation.
Part 4: Performance Validation & Troubleshooting
Characterization Metrics
-
Electroluminescence (EL) Spectrum: Expect a peak
around 400–420 nm (Solid state bathochromic shift compared to solution).[1] -
Current Density-Voltage (J-V): Turn-on voltage should be approx. 4–6 V.
-
CIE Coordinates: Target deep blue coordinates (x
0.15, y 0.10).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| White/Hazy Film | Phase separation of 4,5-DPO.[1] | Reduce dopant concentration to <3 wt%. Reduce annealing temperature. |
| High Turn-on Voltage (>8V) | Poor electron injection.[1] | Increase PBD ratio in the host.[1] Ensure LiF thickness is strictly <1.5 nm (insulating if too thick). |
| Greenish Emission | Excimer formation.[1] | 4,5-DPO molecules are aggregating.[1] Reduce doping concentration. |
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Kim, Y. et al. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer.[1] MDPI, 2017.[1] (Protocol basis for PVK:ETM host systems). Available at: [Link]
-
Berlman, I. B. Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1][4] (Foundational data on diphenyloxazole spectral properties). Available via OMLC: [Link]
Sources
Application Notes and Protocols for Live-Cell Imaging with 4,5-Diphenyloxazole Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to utilizing fluorescent probes based on the 4,5-diphenyloxazole scaffold for live-cell imaging. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for two key applications: monitoring intracellular viscosity and imaging lipid droplets. The protocols provided are model systems and should be adapted and optimized for specific experimental contexts.
Introduction to this compound Probes: A Versatile Scaffold for Cellular Imaging
The this compound core is a promising scaffold for the development of novel fluorescent probes for live-cell imaging. Its heterocyclic structure, featuring phenyl substitutions, provides a foundation for designing molecules with desirable photophysical properties.[1][2] Like other oxazole derivatives, these probes can be synthesized to exhibit sensitivity to their microenvironment, making them valuable tools for studying cellular dynamics.[1]
Key Advantages of Oxazole-Based Probes:
-
Environmental Sensitivity: The fluorescence of many oxazole derivatives is influenced by the polarity and viscosity of their surroundings.[1][3] This property can be harnessed to create "molecular rotors" that report on intracellular viscosity.[3][4]
-
High Fluorescence Quantum Yields: Many oxazole-containing compounds exhibit strong fluorescence, which is essential for high-contrast imaging.[1]
-
Structural Versatility: The oxazole core can be readily functionalized to modulate its photophysical properties and to incorporate targeting moieties for specific organelles.
This guide focuses on two potential applications of this compound probes: as viscosity sensors and as lipid droplet stains.
Application I: Monitoring Intracellular Viscosity with a this compound-Based Molecular Rotor
Scientific Rationale:
Intracellular viscosity is a critical parameter that influences a wide range of cellular processes, including protein diffusion, enzymatic reactions, and signal transduction.[4][5] Certain fluorescent molecules, known as "molecular rotors," exhibit a viscosity-dependent fluorescence quantum yield. In low-viscosity environments, these molecules can undergo non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. In more viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity.[3][5][6] By modifying the this compound scaffold to create a molecular rotor, it is possible to visualize and quantify changes in intracellular viscosity in real-time.
Experimental Workflow:
Figure 1: Workflow for monitoring intracellular viscosity.
Detailed Protocol: Viscosity Imaging
Materials:
-
This compound-based viscosity probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Protocol Steps:
-
Probe Preparation (Stock Solution):
-
Prepare a 1-5 mM stock solution of the this compound viscosity probe in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Culture cells to 60-80% confluency.
-
-
Staining:
-
Warm the live-cell imaging medium and PBS to 37°C.
-
Dilute the probe stock solution to a final working concentration of 1-10 µM in the pre-warmed imaging medium. Note: The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator. Note: Incubation time may need optimization.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove any unbound probe.[7]
-
-
Imaging:
Data Interpretation:
An increase in fluorescence intensity of the this compound viscosity probe corresponds to an increase in the viscosity of the intracellular environment. Quantitative analysis can be performed by measuring the mean fluorescence intensity in regions of interest.
Quantitative Data Summary (Hypothetical):
| Parameter | Recommended Range | Notes |
| Probe Stock Concentration | 1-5 mM in DMSO | Store at -20°C, protected from light. |
| Working Concentration | 1-10 µM | Optimize for cell type and experimental conditions. |
| Incubation Time | 15-60 minutes | Longer times may be needed for some cell types. |
| Excitation Wavelength | ~350-400 nm (predicted) | Must be determined experimentally. |
| Emission Wavelength | ~450-550 nm (predicted) | Dependent on intracellular viscosity. |
Application II: Imaging of Lipid Droplets
Scientific Rationale:
Lipid droplets are dynamic organelles involved in lipid storage and metabolism.[9][10][11] Their accumulation is associated with various physiological and pathological conditions. Fluorescent probes that selectively accumulate in the hydrophobic environment of lipid droplets are valuable for their visualization.[9][10][11] The lipophilic nature of the this compound scaffold suggests its potential for targeting lipid droplets.
Signaling Pathway (Simplified):
Figure 2: Probe localization in lipid droplets.
Detailed Protocol: Lipid Droplet Staining
Materials:
-
This compound-based lipid droplet probe
-
Anhydrous DMSO
-
Live-cell imaging medium
-
PBS
-
Cells of interest cultured on glass-bottom dishes
-
(Optional) Oleic acid to induce lipid droplet formation
Protocol Steps:
-
Probe Preparation (Stock Solution):
-
Prepare a 1-5 mM stock solution of the this compound lipid droplet probe in anhydrous DMSO.
-
Store at -20°C, protected from light.
-
-
Cell Preparation and Lipid Droplet Induction (Optional):
-
Plate and culture cells as described in the viscosity protocol.
-
To induce lipid droplet formation, treat cells with oleic acid (e.g., 100-400 µM) for 12-24 hours prior to staining.
-
-
Staining:
-
Dilute the probe stock solution to a final working concentration of 0.5-5 µM in pre-warmed imaging medium.
-
Remove the culture medium, wash with PBS, and add the staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed imaging medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Lipid droplets will appear as bright, punctate structures.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Recommended Range | Notes |
| Probe Stock Concentration | 1-5 mM in DMSO | Store at -20°C. |
| Working Concentration | 0.5-5 µM | Lower concentrations may reduce background. |
| Incubation Time | 15-30 minutes | Shorter times are often sufficient for lipophilic dyes. |
| Excitation Wavelength | ~350-400 nm (predicted) | Must be determined experimentally. |
| Emission Wavelength | ~450-550 nm (predicted) | May exhibit a spectral shift in the hydrophobic environment. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Probe concentration is too low. | Increase the probe concentration in a stepwise manner.[12][13] |
| Incompatible filter sets. | Ensure that the excitation and emission filters match the spectral properties of the probe.[12] | |
| Photobleaching. | Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed-cell imaging.[13] | |
| High Background | Probe concentration is too high. | Decrease the probe concentration. |
| Inadequate washing. | Increase the number and duration of wash steps.[7] | |
| Autofluorescence from cell culture medium. | Use phenol red-free imaging medium. | |
| Cell Toxicity | Probe concentration is too high. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration. |
| Prolonged light exposure. | Minimize the duration and intensity of illumination.[7][8] |
References
-
Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (2025). ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
A minireview of viscosity-sensitive fluorescent probes: design and biological applications. (2020). SpringerLink. [Link]
-
Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. (2022). National Institutes of Health. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2022). National Institutes of Health. [Link]
-
A minireview of viscosity-sensitive fluorescent probes: design and biological applications. (2020). Semantic Scholar. [Link]
-
1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. (2025). ResearchGate. [Link]
-
Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. (2016). Royal Society of Chemistry. [Link]
-
Fluorescence Live Cell Imaging. (2015). National Institutes of Health. [Link]
-
Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. (2021). Royal Society of Chemistry. [Link]
-
A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity. (2022). Royal Society of Chemistry. [Link]
-
The design and validation of a synthetic lipid droplet targeting motif.... ResearchGate. [Link]
-
Mechanistic Analysis of Viscosity-sensitive Fluorescent Probes for Applications in Diabetes Detection. ResearchGate. [Link]
-
A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. (2021). National Institutes of Health. [Link]
-
A lipid droplet-targeting fluorescent probe for specific H2S imaging in biosamples and development of smartphone platform. ResearchGate. [Link]
-
Recent advances in fluorescent probes for lipid droplets. (2022). Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: 4,5-Diphenyloxazole Synthesis & Optimization
The following technical guide addresses the synthesis and optimization of 4,5-Diphenyloxazole , a critical intermediate and functional fluorophore used in liquid scintillation counting and organic photonics.
This guide focuses on the Bredereck Synthesis (Benzoin + Formamide) and modified ammonium formate pathways, which are the industry standards for generating the C2-unsubstituted oxazole core.
Core Synthesis Protocol (The "Gold Standard")
Before addressing troubleshooting, we must establish the baseline protocol. Deviations from this standard are the primary source of user error.
Reaction Basis: Acid-catalyzed cyclocondensation of
Optimized Bench-Scale Protocol (10g Scale)
-
Reagent Prep: Charge a 250 mL Round Bottom Flask (RBF) with:
-
Benzoin: 10.6 g (50 mmol) [High Purity >98%]
-
Formamide: 50 mL (Excess, acts as solvent & reagent)
-
Formic Acid (98%): 5 mL (Catalyst/Dehydrating agent)
-
-
Reaction: Fit with a reflux condenser and moisture trap (CaCl₂ tube). Heat to 160°C - 170°C (oil bath temperature) for 2–4 hours .
-
Checkpoint: The solution should turn from yellow to dark orange/brown.
-
-
Quench: Cool the mixture to ~80°C. Pour slowly into 300 mL of ice-cold water with vigorous stirring.
-
Isolation: A precipitate will form.[1] Filter via Buchner funnel. Wash with cold water (
mL) to remove excess formamide. -
Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) .
Troubleshooting & Optimization (Q&A)
Module 1: Reaction Conditions & Kinetics
Q1: My reaction yield is consistently low (<40%). Increasing the time doesn't help. What is the limiting factor? A: The most common culprit is water accumulation . The cyclization of benzoin to oxazole releases water. If water remains in the system, it hydrolyzes the imine intermediate back to the starting material or leads to side products.
-
Fix: Use a Dean-Stark trap if using a non-miscible co-solvent (like Xylene) or ensure your Formamide is dry. Adding a chemical dehydrating agent like Polyphosphoric Acid (PPA) or increasing the Formic Acid concentration can drive the equilibrium forward [1].
Q2: I am observing a dark, tarry byproduct that is difficult to remove. What is happening? A: This indicates thermal degradation or oxidative polymerization .
-
Temperature Control: Formamide decomposes above 180°C to CO and NH₃. If your oil bath is >180°C, you are charring the reagents. Keep the internal temperature between 150–160°C.
-
Inert Atmosphere: While not strictly anaerobic, running the reaction under a gentle Nitrogen stream prevents the oxidation of benzoin to benzil (which would yield 2,4,5-triphenyloxazole instead of this compound) [2].
Q3: Can I use Microwave Irradiation to accelerate this synthesis? A: Yes. Microwave-assisted synthesis is highly effective for oxazoles.
-
Protocol: React Benzoin and Ammonium Formate in Glacial Acetic Acid.
-
Conditions: 150 W, 130°C, 10–15 minutes.
-
Benefit: This method typically boosts yields to >85% and significantly reduces tar formation due to the short thermal exposure [3].
Module 2: Purification & Purity
Q4: My product is yellow even after recrystallization. How do I get scintillation-grade (white) crystals? A: The yellow color usually comes from trace Benzil (oxidation byproduct) or conjugated oligomers.
-
Step 1 (Adsorption): Dissolve the crude product in hot Toluene. Add Activated Carbon (10% w/w) and reflux for 15 minutes. Filter while hot through Celite.
-
Step 2 (Recrystallization): Evaporate toluene and recrystallize the residue from Ethanol .
-
Step 3 (Check): A pure 4,5-DPO sample should melt sharply between 62–64°C . A broad range indicates impurities.
Q5: Why is the product oiling out during recrystallization instead of crystallizing? A: This is the "Oiling Out" phenomenon, occurring when the solute's melting point is lower than the solvent's boiling point, or the solution is too concentrated.
-
Fix: Add a "seed crystal" of pure 4,5-DPO when the solution reaches ~50°C. Alternatively, add water dropwise to the hot ethanol solution until it becomes slightly turbid, then let it cool very slowly to room temperature without agitation.
Comparative Data: Synthesis Routes
| Parameter | Method A: Formamide/Formic Acid (Thermal) | Method B: Ammonium Formate/Acetic Acid (Microwave) | Method C: Urea/Benzoin (Davidson) |
| Reaction Time | 2–4 Hours | 10–15 Minutes | 1–2 Hours |
| Typical Yield | 55–65% | 85–92% | 40–50% |
| Major Impurity | Benzil (Oxidation) | Minimal | Imidazole byproducts |
| Atom Economy | Moderate | High | Low |
| Scalability | High (kg scale) | Low (Batch limited) | Moderate |
Visualizing the Process
Figure 1: Mechanistic Pathway
Understanding the mechanism allows you to pinpoint where the reaction fails. The critical step is the dehydration of the intermediate.
Caption: Mechanistic pathway for the Bredereck synthesis. Note that water removal drives the final step, while air exposure leads to Benzil formation.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common synthesis failures. Follow the path to identify the corrective action.
References
-
Bredereck, H., & Gompper, R. (1954). Formamide reactions, I. Preparation of oxazoles from α-hydroxyketones and formamide. Chemische Berichte.
-
Lakhan, R., & Singh, O. P. (1987). Synthesis of some new 2,4,5-trisubstituted oxazoles. Agricultural and Biological Chemistry.[2][3]
-
Rostamizadeh, S., et al. (2009). Microwave-assisted synthesis of 2,4,5-trisubstituted oxazoles. Chinese Chemical Letters.
-
Scintillator Purification Protocols. (2023). Purification of PPO and DPO for Neutrino Detectors. Journal of Instrumentation.
Sources
Methods for removing impurities from crude 4,5-Diphenyloxazole
Executive Summary
High-purity 4,5-Diphenyloxazole (MP: ~151°C) is critical for its application as a heterocyclic scaffold in medicinal chemistry and optical materials.[1] Common synthetic routes (e.g., Bredereck synthesis from benzoin and formamide) frequently yield specific impurities: unreacted benzoin , oxidized benzil (yellow discoloration), and trisubstituted imidazoles (if ammonia sources are present).[1]
This guide provides a modular purification strategy. Module 1 addresses chemical decontamination of nitrogenous side products. Module 2 details crystallization protocols for removing starting materials. Module 3 covers ultra-high purity via sublimation.
Module 1: Chemical Decontamination (The "Wet" Work)[1]
Issue: Presence of imidazole derivatives (e.g., 2,4,5-triphenylimidazole) or formamide residues.[1] Symptom: Product has a higher melting point than expected or shows basicity in TLC analysis.
The Science: pKa-Driven Separation
The most robust method for removing imidazole impurities is exploiting the basicity difference between the oxazole target and the imidazole side product.
-
This compound: A very weak base (pKa
0.8).[1] It remains neutral and lipophilic in dilute acid. -
Triphenylimidazole: A stronger base (pKa
7-8). It protonates in dilute acid, becoming water-soluble.[1]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a non-polar solvent (Dichloromethane or Toluene). Use ~10 mL solvent per gram of solid.
-
Acid Wash: Extract the organic layer twice with 1M HCl (equal volume).
-
Neutralization (Optional Check): You can basify the aqueous waste with NaOH; if a precipitate forms, that is the removed imidazole impurity.[1]
-
Wash & Dry: Wash the organic layer once with saturated NaHCO₃ (to remove residual acid) and once with brine. Dry over anhydrous MgSO₄ and evaporate to dryness.
Module 2: Crystallization Strategies
Issue: Removal of Benzoin, Benzil, and "tarry" oligomers. Symptom: Product is yellow (Benzil contamination) or sticky (oligomers).[1]
Solvent Selection Logic
| Solvent System | Role | Pros | Cons |
| Ethanol (95%) | Primary | Excellent solubility differential vs. Benzil. | May require cooling to -20°C for max yield. |
| Toluene/Hexane | Alternative | Good for removing non-polar tars. | Lower recovery yields. |
| Acetic Acid | Specialized | High solubility at boil; good for very crude bulk. | Hard to remove solvent traces. |
Protocol: The Ethanol Recrystallization
-
Saturation: Place the acid-washed solid in a flask. Add 95% Ethanol (approx. 5-7 mL/g).
-
Reflux: Heat to boiling. If the solid does not dissolve completely, add ethanol in 1 mL increments.[1]
-
Decolorization (Critical for Yellow Samples):
-
Remove from heat briefly.[3]
-
Add Activated Carbon (0.5 - 1.0 wt%) .
-
Reflux for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the white needles. Wash with cold ethanol.
Module 3: Advanced Purification (Sublimation)[1]
Issue: Trace fluorescent quenchers or solvent inclusions required for optical grade. Requirement: Product must be dry and free of non-volatile salts.
Protocol: Vacuum Sublimation
Unlike the 2,5-isomer (PPO), which melts at ~72°C, This compound melts at ~151°C .[1] Sublimation requires higher vacuum or temperature control.
-
Setup: Use a "cold finger" sublimation apparatus.
-
Conditions:
-
Pressure: < 0.1 mmHg (High Vacuum).[1]
-
Oil Bath Temp: 130°C - 140°C (Keep below the melting point of 151°C to prevent splashing).
-
Cold Finger: Circulate water at 10-15°C.
-
-
Harvest: The pure this compound will form a crystalline crust on the cold finger.[1] Impurities (tars, inorganic salts) will remain at the bottom.[1]
Troubleshooting & FAQs
Q1: My product is persistently yellow even after recrystallization. Why?
A: You likely have significant Benzil contamination. Benzil forms solid solutions with oxazoles.
-
Fix: Repeat the Activated Carbon step in Module 2, but increase the reflux time to 20 minutes. Alternatively, perform a quick filtration through a short plug of Neutral Alumina using Toluene as the eluent before recrystallization.[1]
Q2: The product "oiled out" instead of crystallizing.
A: This occurs if the solution is too concentrated or cooled too quickly.
-
Fix: Reheat the mixture until clear. Add a small amount (5-10%) of extra solvent. Add a "seed crystal" of pure this compound (if available) or scratch the inner glass wall with a glass rod to induce nucleation as it cools.[1]
Q3: How do I distinguish this compound from the 2,5-isomer (PPO)?
A:
-
Melting Point: 4,5-isomer melts at 150-152°C . 2,5-isomer melts at 70-72°C .[1]
-
Fluorescence: 2,5-PPO is a standard scintillator (blue emission).[1] 4,5-derivatives often have different Stokes shifts.
Visual Workflow
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification module based on crude material characteristics.
Figure 2: Mechanism of Acid Wash Separation
Caption: Partitioning logic during acid wash. The basic imidazole is protonated and extracted into water, while the oxazole remains organic.[1]
References
-
Bredereck, H., & Gompper, R. (1954).[1] Formamide Reactions. Synthesis of Oxazoles and Imidazoles. Chemische Berichte. (Foundational synthesis describing the formation of this compound and imidazole side products).
-
Organic Syntheses. (1945).[1] Benzoin Condensation and Heterocycle Formation. (General reference for benzoin/benzil handling).[1]
-
PubChem. (2024).[1][4] Compound Summary: this compound.[1][5] National Library of Medicine. [1]
-
Lakshimikant, et al. (2022).[1] Synthesis of 2,4,5-Triphenylimidazole Derivatives. International Journal of Creative Research Thoughts.[6] (Describes the specific imidazole impurities formed in benzil/aldehyde condensations).
-
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals, 8th Edition.[1] Butterworth-Heinemann. (Standard reference for recrystallization solvents and sublimation data).
Sources
- 1. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 2. CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole - Google Patents [patents.google.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. 2,5-二苯基噁唑 99%, suitable for scintillation | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C15H11NO | CID 613498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
Technical Support Hub: Reducing Background in Diphenyloxazole (PPO) Experiments
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 2,5-Diphenyloxazole (PPO) Background Reduction
Welcome to the PPO Optimization Center
You have reached the advanced troubleshooting hub for 2,5-Diphenyloxazole (PPO). PPO is a versatile fluorophore utilized primarily in two distinct contexts: as a primary scintillator in Liquid Scintillation Counting (LSC) and as a hydrophobic fluorescent probe for membrane dynamics.
"Background" manifests differently in these two applications. In LSC, it appears as spurious Counts Per Minute (CPM). In imaging/spectroscopy, it appears as low Signal-to-Noise Ratio (SNR) due to autofluorescence or scattering.
Please select the workflow relevant to your experiment below.
Part 1: Liquid Scintillation Counting (LSC)
Issue: High background counts (CPM) in dark-adapted or blank samples.
In LSC, PPO acts as the primary solute, converting beta-decay energy into photons.[1] High background here is rarely due to the PPO itself, but rather the sample-cocktail interaction triggering non-radioactive photon emission.
Diagnostic Workflow: The "Decay" Test
Before altering your chemistry, perform this diagnostic to identify the source of the noise.
Figure 1: Decision matrix for identifying non-radioactive background sources in PPO-based cocktails.
Protocol A: Eliminating Chemiluminescence
Chemiluminescence occurs when alkaline tissue solubilizers react with the emulsifiers in the PPO cocktail, generating photons without radioactivity [1, 2].
-
Check pH: If your sample pH is > 7.5 (common with tissue solubilizers like Soluene-350), this is the culprit.
-
Neutralization Step:
-
Add glacial acetic acid or HCl dropwise to the sample before adding the PPO cocktail.
-
Target: pH 6.5–7.0.
-
Note: Do not over-acidify, as this can cause "phase separation" (cocktail turns milky), leading to physical quenching.
-
-
Temperature Suppression: If neutralization is impossible, cool the samples to 4°C in the counter. Chemical reactions (and light emission) slow down significantly at lower temperatures.
Protocol B: Eliminating Photoluminescence (Phosphorescence)
PPO cocktails can store energy from ambient lab lighting (especially fluorescent tubes) and release it slowly [3].
-
Dark Adaptation:
-
Place vials in the instrument and wait 30–60 minutes before starting the count.
-
Pro Tip: Use a "delayed start" protocol in your counter software.
-
-
Vial Choice: Switch from glass to opaque plastic vials if analyzing high-energy beta emitters, though glass is preferred for low-level detection to avoid static.
Part 2: Fluorescence Microscopy & Spectroscopy
Issue: High optical background or autofluorescence interference.
When used as a probe (e.g., for membrane fluidity), PPO is excited in the UV range (~305 nm) and emits in the blue (~365 nm) [4]. This is the "danger zone" for biological background.
The "Blue Channel" Problem
Biological tissues are rich in endogenous fluorophores (NADH, collagen, elastin) that also excite in UV and emit in blue. This creates a high background floor that masks the PPO signal.
Optimization Table: Improving Signal-to-Noise (SNR)
| Variable | Optimization Strategy | Mechanism |
| Excitation | Shift Ex to 295–300 nm (if laser/filter allows) | Minimizes excitation of NADH (Ex max ~340 nm), decoupling PPO signal from metabolic autofluorescence. |
| Concentration | Titrate PPO < 10 µM | Prevents Concentration Quenching (Inner Filter Effect). At high concentrations, PPO molecules absorb the emission of their neighbors [5]. |
| Solvent | Use non-polar buffers where possible | PPO quantum yield is highest in non-polar environments. Water induces quenching. |
| Gating | Time-Resolved Fluorescence (TRF) | PPO has a short lifetime (~1.5 ns). Most autofluorescence is longer. If your hardware allows, gate the detector to collect early photons only. |
Protocol C: Background Subtraction Workflow
Since PPO emission overlaps with tissue autofluorescence, you must mathematically isolate the signal.
-
Preparation: Prepare three sets of samples:
-
S (Sample): Cells + PPO.
-
B (Blank): Cells only (No PPO).
-
RB (Reagent Blank): Buffer + PPO (No Cells).
-
-
Acquisition: Acquire images/spectra for all three using identical gain and exposure settings.
-
Calculation:
-
Validation: If
is > 30% of , the PPO concentration is too low, or the excitation wavelength is hitting too much collagen/NADH.
Part 3: Advanced FAQ
Q: I see a spectral shift in my PPO emission. Is my probe degraded? A: Likely not. PPO exhibits solvatochromism . Its emission peak shifts depending on the polarity of the surrounding environment [6].[2][3]
-
Non-polar (Lipid membrane): Emission ~360 nm.
-
Polar (Aqueous buffer): Emission shifts red (longer wavelengths) and intensity drops.
-
Action: Use this shift to your advantage to confirm membrane insertion. If the peak is red-shifted, your probe is likely floating in the buffer, not the membrane.
Q: Can I use PPO with plastic multi-well plates? A: Use caution. PPO is hydrophobic and will bind to polystyrene plates, creating a high background "ring" on the well walls.
-
Solution: Use quartz or glass-bottom plates. If plastic is required, use "Non-Binding Surface" (NBS) treated plates and include a surfactant (e.g., 0.05% Tween-20) in wash steps only if it doesn't disrupt your biological membrane target.
Q: My LSC counts are erratic (spiking randomly). A: This is Static Electricity , common in low-humidity labs using plastic vials.
-
Fix: Wipe vials with an anti-static cloth or dryer sheet before loading. Ensure the instrument's electrostatic eliminator (ionizer) is functioning.
References
-
L'Annunziata, M. F. (2012). Handbook of Radioactivity Analysis. Academic Press. (Discusses chemiluminescence mechanisms in alkaline tissue solubilizers).
-
BenchChem Technical Support. (2025). Troubleshooting Chemiluminescence in Liquid Scintillation Counting.
-
PerkinElmer. (2011).[4] Liquid Scintillation Counting: A Guide to Countering Quench and Static.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[5] (Definitive source on PPO spectral properties and inner filter effects).
-
Luchowski, R. (2011).[6] Two-photon excitation of 2,5-diphenyloxazole using a low power green solid state laser. Chemical Physics Letters, 501(4-6), 572-574.[6]
-
Gemeda, F. T. (2017).[7] A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12.[7]
Sources
- 1. nrc.gov [nrc.gov]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 6. Two-photon excitation of 2,5-diphenyloxazole using a low power green solid state laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalcsij.com [journalcsij.com]
Validation & Comparative
Comparative Analysis of Diphenyloxazole Isomers: Fluorescence & Scintillation Properties
[1]
Executive Summary
In the development of organic scintillators and fluorescent tags, the positioning of phenyl substituents on the oxazole ring dictates performance. While 2,5-diphenyloxazole (PPO) exhibits near-unity quantum yield and high photostability, its isomers (2,4-DPO and 4,5-DPO ) suffer from steric hindrance and competing photochemical pathways. This guide analyzes these structure-property relationships to validate PPO’s dominance and explore the limitations of its alternatives.[1]
Structural & Mechanistic Analysis
The primary driver of fluorescence efficiency in these isomers is molecular planarity , which maximizes
-
2,5-Diphenyloxazole (PPO): The phenyl rings are separated by the oxazole heteroatoms, minimizing steric clash. This allows the molecule to adopt a planar conformation in the excited state, facilitating delocalization and high radiative decay rates (
). -
This compound: The phenyl rings are adjacent (ortho-like relationship on the heterocycle). Steric repulsion forces the rings to twist out of plane, breaking conjugation and increasing non-radiative decay (
). Furthermore, this isomer is prone to photocleavage via an azirine intermediate.[1] -
2,4-Diphenyloxazole: An asymmetric structure with intermediate conjugation.[1] While less sterically hindered than the 4,5-isomer, it lacks the "push-pull" electronic symmetry of the 2,5-isomer that stabilizes the excited state.
Structural Logic Diagram
The following diagram illustrates the relationship between structural positioning, steric hindrance, and resulting fluorescence efficiency.
Figure 1: Causal pathway linking substituent position to photophysical outcome.[1] Green nodes indicate favorable properties; red nodes indicate unfavorable outcomes.[1]
Photophysical Performance Comparison
The following data aggregates experimental values for PPO and comparative qualitative data for the isomers, as the latter are rarely isolated for commercial fluorescence due to poor performance.
| Property | 2,5-Diphenyloxazole (PPO) | 2,4-Diphenyloxazole | This compound |
| Primary Application | Scintillation (Standard) | Synthetic Intermediate | Photochemical Study |
| Absorption Max ( | 303 nm (Cyclohexane) | ~295 nm | ~280–290 nm |
| Emission Max ( | 360–365 nm | ~350 nm (Weak) | Weak / Negligible |
| Quantum Yield ( | 0.95 – 1.0 | < 0.40 (Est.) | < 0.10 (Unstable) |
| Stokes Shift | ~3,500 | Moderate | Low |
| Fluorescence Lifetime ( | 1.4 – 1.6 ns | < 1.0 ns | Picosecond scale |
| Photostability | High | Moderate | Poor (Ring cleavage) |
Key Insights:
-
The "PPO Standard": 2,5-PPO is unique because its emission (
nm) perfectly matches the sensitivity of bialkali photomultiplier tubes (PMTs) used in radiation detection.[1] -
The 4,5-Instability: Upon UV irradiation, this compound undergoes a rearrangement to form phenanthro[9,10-d]oxazole or cleaves via an azirine intermediate.[1][2] This photochemical instability renders it useless as a reusable scintillator.[1]
-
Solvatochromism: PPO shows minimal solvatochromism, maintaining high
across non-polar solvents (Toluene, LAB, Cyclohexane), which is critical for liquid scintillator cocktails.[1]
Validated Experimental Protocols
To verify these properties in a laboratory setting, use the following self-validating protocols. These ensure that solvent impurities or oxygen quenching do not skew comparative data.[1]
Protocol A: Determination of Relative Quantum Yield ( )
Objective: Compare the efficiency of an isomer against the PPO standard.
Reagents:
-
Standard: Scintillation grade PPO (Sigma-Aldrich >99%).[1]
-
Solvent: Spectroscopic grade Cyclohexane (degassed).[1]
-
Sample: Diphenyloxazole isomer.
Workflow:
-
Preparation: Prepare stock solutions of PPO and the isomer at
M.[1] -
Absorbance Check: Dilute both until absorbance at the excitation wavelength (
nm) is exactly 0.05 ± 0.002 OD .-
Why? Keeping OD < 0.1 eliminates inner-filter effects (re-absorption of emitted light).[1]
-
-
Degassing: Bubble high-purity nitrogen through solutions for 10 minutes.
-
Why? Dissolved oxygen is a potent quencher of triplet states and can reduce observed fluorescence by 20%.[1]
-
-
Acquisition: Record emission spectra (320–500 nm) using an excitation of 300 nm.
-
Calculation:
-
Where
is the integrated area under the emission curve, is absorbance, and is the refractive index of the solvent (cancels out if same solvent is used).
-
Protocol B: Scintillation Efficiency Test (Liquid Matrix)
Objective: Assess performance in a realistic drug development/radio-labeling context.
-
Matrix: Dissolve 4 g/L of the isomer in Toluene (sulfur-free).
-
Excitation: Use a
(Cesium-137) gamma source.[1] -
Detection: Couple the vial to a PMT via optical grease.[1]
-
Metric: Measure the Compton edge channel number in the pulse height spectrum. Compare the channel number of the isomer to that of standard PPO.
-
Validation: If the isomer's signal is <50% of PPO, it is non-viable for scintillation counting.[1]
-
References
-
Berlman, I. B. (1971).[1][3] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1][3] (The definitive source for PPO quantum yield
).[1][3] -
NIST. (2025). 2,5-Diphenyloxazole Spectral Data. National Institute of Standards and Technology.[1] [Link]
-
Kellogg, R. E., & Bennett, R. G. (1964).[1] "Radiationless Intermolecular Energy Transfer. III. Determination of Phosphorescence Efficiencies." The Journal of Chemical Physics. (Foundational work on oxazole energy transfer).[1]
-
Gisler, H. J., & Grellmann, K. H. (1993).[1] "Photochemistry of this compound derivatives." Chemische Berichte. (Documents the instability of the 4,5-isomer).
A Comparative Performance Analysis: 4,5-Diphenyloxazole-Based Probes Versus Rhodamine Dyes for Advanced Fluorescence Applications
In the dynamic landscape of cellular imaging and molecular sensing, the selection of an appropriate fluorescent probe is paramount to experimental success. This guide provides a detailed, evidence-based comparison between two prominent classes of fluorophores: the emerging 4,5-diphenyloxazole-based probes and the well-established rhodamine dyes. We will delve into their core photophysical properties, evaluate their performance in practical applications, and provide standardized protocols for their empirical validation.
The Contenders: A Tale of Two Fluorophores
Rhodamine Dyes: The Established Workhorse
Rhodamine dyes, such as Rhodamine B and Rhodamine 6G, are xanthene-based fluorophores that have been mainstays in fluorescence microscopy and spectroscopy for decades. Their enduring popularity stems from their excellent photophysical properties, including high molar extinction coefficients and quantum yields, which translate to bright fluorescent signals. They are particularly valued for their photostability and relatively long emission wavelengths in the green to red region of the spectrum, minimizing autofluorescence from biological samples.
This compound-Based Probes: The Versatile Challenger
The this compound core, a key component of the popular PPO scintillator, has given rise to a versatile class of fluorescent probes. These molecules are typically characterized by large Stokes shifts, which is the separation between the excitation and emission maxima. This property is highly advantageous in multicolor imaging experiments as it minimizes spectral overlap or "crosstalk" between different fluorescent channels. Furthermore, the oxazole scaffold is synthetically tractable, allowing for the facile introduction of various functional groups to tune its photophysical properties and to target specific cellular components or analytes.
Head-to-Head Comparison: Key Performance Metrics
The selection of a fluorescent probe is a multi-faceted decision that hinges on a range of performance indicators. Below, we compare the key photophysical properties of representative this compound-based probes and rhodamine dyes.
| Property | This compound Probes | Rhodamine Dyes (Rhodamine B) | Significance in Application |
| Excitation Max (λex) | ~350-450 nm | ~540-560 nm | Determines the required light source for excitation. Shorter wavelengths may induce more phototoxicity. |
| Emission Max (λem) | ~450-600 nm | ~570-590 nm | Dictates the detection window. Longer wavelengths are often preferred to avoid cellular autofluorescence. |
| Molar Extinction Coefficient (ε) | 15,000 - 30,000 M⁻¹cm⁻¹ | > 80,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values lead to brighter signals. |
| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.9 | ~0.3 - 0.7 | The ratio of emitted photons to absorbed photons. A higher quantum yield results in a brighter probe. |
| Stokes Shift | 50 - 150 nm | 20 - 30 nm | The difference between the excitation and emission maxima. A larger Stokes shift minimizes self-quenching and crosstalk in multicolor imaging. |
| Photostability | Moderate to High | High | The ability of the fluorophore to resist photobleaching or fading upon prolonged exposure to light. |
| Environmental Sensitivity | Can be sensitive to solvent polarity and viscosity | Generally less sensitive to the environment | Can be exploited for sensing applications (e.g., viscosity probes) or can be a drawback if stable fluorescence is required. |
| Synthetic Accessibility | High | Moderate | Ease of chemical modification to create targeted probes and sensors. |
Experimental Protocols for Performance Validation
To ensure the selection of the optimal probe for your specific application, it is crucial to perform a head-to-head comparison under your experimental conditions. Here, we provide standardized protocols for evaluating two key performance metrics: fluorescence quantum yield and photostability.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining the fluorescence quantum yield (ΦF) involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
This compound-based probe
-
Rhodamine dye
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
ΦF(sample) = ΦF(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²)
Where:
-
ΦF is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Photostability Assessment
This protocol assesses the rate of photobleaching of the fluorescent probes upon continuous illumination.
Materials:
-
Fluorescence microscope equipped with a suitable light source and filter sets
-
Camera for image acquisition
-
Image analysis software (e.g., ImageJ)
-
Microscope slides and coverslips
-
Solutions of the this compound-based probe and rhodamine dye at a working concentration for imaging.
Procedure:
-
Prepare a sample for microscopy (e.g., a solution of the dye immobilized in a polymer film or a stained biological sample).
-
Focus on a region of interest and acquire an initial image (t=0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Quantify the fluorescence intensity of the region of interest in each image using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the photostability of the probe. A slower decay rate signifies higher photostability.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures of the dye backbones, the fundamental process of fluorescence, and a typical workflow for comparative probe evaluation.
Caption: Core structures of this compound and rhodamine.
Caption: Simplified Jablonski diagram illustrating fluorescence.
Caption: A systematic workflow for comparing fluorescent probes.
Conclusion and Future Perspectives
The choice between this compound-based probes and rhodamine dyes is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment. Rhodamine dyes remain an excellent choice for applications demanding high brightness and photostability, particularly in single-color imaging.
On the other hand, the this compound-based probes offer a compelling alternative, especially in multicolor imaging where their large Stokes shifts can significantly reduce spectral crosstalk. Their synthetic versatility also opens up exciting possibilities for the development of novel sensors and targeted probes. As research in fluorophore development continues to advance, it is likely that we will see further improvements in both classes of dyes, as well as the emergence of new probes that combine the best attributes of both.
References
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Data Correction Procedures. Photochemistry and Photobiology, 75(4), 327-334. [Link]
-
Beija, M., Afonso, C. A. M., & Martinho, J. M. G. (2009). Synthesis and applications of rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. [Link]
A Guide to Navigating Inter-Laboratory Variability in 4,5-Diphenyloxazole Quantum Yield Measurements
For researchers, scientists, and professionals in drug development, the fluorescence quantum yield (Φf or QY) is a cornerstone metric for characterizing the efficiency of a fluorescent molecule. It represents the ratio of photons emitted to photons absorbed, providing a direct measure of a fluorophore's brightness and performance. 4,5-Diphenyloxazole (DPO), a scintillator and fluorophore, is utilized in various applications where precise knowledge of its photophysical properties is paramount. However, the determination of its quantum yield is often plagued by significant inter-laboratory discrepancies. This guide provides an in-depth analysis of the methodologies for measuring the quantum yield of DPO, delves into the critical factors that contribute to measurement variability, and offers best practices to enhance the reliability and comparability of results.
The Essence of Quantum Yield: A Photophysical Perspective
When a molecule absorbs a photon, it transitions to an electronically excited state. The molecule can then return to its ground state through several deactivation pathways. These pathways are broadly categorized as radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing, and vibrational relaxation). The fluorescence quantum yield is the probability that the excited state will be deactivated through fluorescence.[1][2] It is intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited state:
Φf = kf / (kf + knr)
Any factor that influences these decay rates will, in turn, affect the quantum yield. This includes the molecule's intrinsic structure, as well as its interaction with the surrounding environment.
Methodologies for Quantum Yield Determination
There are two primary approaches to measuring fluorescence quantum yield: the absolute method and the relative (or comparative) method.
-
Absolute Method: This technique directly measures the number of photons emitted and absorbed by a sample. It typically requires an integrating sphere to collect the fluorescence emission over a full 4π solid angle.[3] While considered the gold standard in terms of accuracy, it necessitates specialized and meticulously calibrated instrumentation not commonly available in all laboratories.[3]
-
Relative Method: This is the more widely used approach due to its simplicity and accessibility. It involves comparing the fluorescence intensity of the test sample (DPO) to that of a well-characterized fluorescence standard with a known quantum yield.[1][2] The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.
-
This guide will focus on the relative method, as it is the most common source of inter-laboratory variability.
A Validated Protocol for Relative Quantum Yield Measurement of this compound
The following is a step-by-step methodology designed to minimize errors and promote consistency in the relative quantum yield measurement of DPO.
1. Selection of a Suitable Fluorescence Standard
The choice of the standard is a critical first step. An ideal standard should have:
-
A well-characterized and stable quantum yield.
-
Absorption and emission spectra that overlap with those of DPO.
-
Photochemical stability.
-
A quantum yield that is independent of the excitation wavelength.
For DPO, which typically excites in the UV region, common standards include quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.58) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.97).[4]
2. Meticulous Sample Preparation
-
Solvent Purity: Use spectroscopic grade solvents to avoid background fluorescence.
-
Concentration and Absorbance: To prevent inner filter effects, where the emitted fluorescence is reabsorbed by other sample molecules, the absorbance of the solutions at the excitation wavelength should be kept low, ideally below 0.1.[2][4] It is advisable to prepare a series of dilutions to ensure a linear relationship between absorbance and fluorescence intensity.[1]
-
Cuvettes: Use high-quality quartz cuvettes. Ensure they are scrupulously clean. Using cuvettes with a longer path length (e.g., 20 mm or 50 mm) can improve the accuracy of absorbance measurements for very dilute solutions.[2][4]
3. Rigorous Instrumentation Setup
-
UV-Vis Spectrophotometer: Record the absorbance spectra of the solvent blank, the standard solutions, and the DPO solutions.
-
Spectrofluorometer: The instrument settings must be kept identical for both the standard and the DPO measurements.[4] This includes the excitation wavelength, slit widths, and detector voltage. The instrument should be properly calibrated for wavelength accuracy and spectral response.
4. Systematic Data Acquisition
-
Measure the absorbance of the solvent blank.
-
Measure the absorbance of the standard and DPO solutions at the chosen excitation wavelength. Subtract the solvent blank absorbance.
-
Measure the fluorescence emission spectrum of the solvent blank.
-
Measure the fluorescence emission spectra of the standard and DPO solutions. Subtract the solvent blank spectrum from each.
-
Integrate the area under the corrected emission spectra for both the standard and the DPO sample.
Unraveling the Sources of Inter-Laboratory Discrepancies
The seemingly straightforward relative measurement method is fraught with potential pitfalls that can lead to significant variations in reported quantum yield values. Acknowledging and controlling these variables is key to achieving reproducible results.
| Factor | Source of Variation | Impact on Quantum Yield Measurement | Mitigation Strategy |
| Instrumentation | Differences in monochromator efficiency, detector sensitivity, and spectral correction factors. | Can artificially inflate or deflate the integrated fluorescence intensity, leading to inaccurate QY values. | Use of certified reference materials for instrument calibration and validation. Regular instrument maintenance. |
| Choice of Standard | Different laboratories may use different standards (e.g., quinine sulfate vs. rhodamine 6G) or different literature values for the QY of the same standard.[5] | The uncertainty in the standard's QY directly propagates to the calculated QY of the sample.[5] | Use of certified fluorescence standards with traceable QY values. Cross-validation with multiple standards. |
| Sample Preparation | Variations in solvent purity, pH, presence of dissolved oxygen (a known quencher), and temperature.[6][7] Inaccurate concentration determination. | These factors can alter the photophysical properties of both the standard and the sample, leading to inconsistent results.[6] | Use of high-purity solvents, controlling the temperature of the sample holder, and considering deoxygenation for sensitive samples. Careful gravimetric and volumetric preparations. |
| Inner Filter Effects | Occur at higher concentrations (absorbance > 0.1) where the excitation light is attenuated across the cuvette path length and/or emitted light is reabsorbed.[2] | Leads to a non-linear relationship between concentration and fluorescence intensity, resulting in an underestimation of the quantum yield. | Work with dilute solutions where absorbance at the excitation wavelength is below 0.1.[2][4] |
| Data Processing | Inconsistent methods for baseline correction, integration range of the emission spectrum, and handling of scattering peaks (Rayleigh and Raman). | Can introduce significant errors in the calculated integrated fluorescence intensity. | Establish and adhere to a standardized data processing protocol. Clearly define the integration limits. |
A Comparative Scenario
To illustrate the potential for variability, consider the following hypothetical results for the quantum yield of DPO in cyclohexane from three different laboratories:
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Fluorescence Standard | Quinine Sulfate in 0.1 M H2SO4 | 9,10-Diphenylanthracene in Cyclohexane | Quinine Sulfate in 0.1 M H2SO4 |
| Assumed Standard QY (Φstd) | 0.55 | 0.97 | 0.58 |
| Excitation Wavelength | 310 nm | 310 nm | 315 nm |
| Max Absorbance (Ax) | 0.08 | 0.05 | 0.12 |
| Temperature Control | Ambient (22 °C) | 25 °C ± 0.1 °C | Ambient (20 °C) |
| Instrument Correction | Standard Correction Files | Calibrated Integrating Sphere | Manufacturer's Correction |
| Reported DPO QY (Φx) | 0.85 | 0.91 | 0.82 |
This table demonstrates how subtle differences in experimental choices—such as the standard used, its assumed quantum yield, sample concentration, and instrument calibration—can culminate in a significant spread of reported values for the same compound.
Conclusion and Recommendations for Best Practices
The accurate and reproducible measurement of the fluorescence quantum yield of this compound is an achievable goal, but it demands a rigorous and standardized approach. The high sensitivity of fluorescence to environmental and instrumental factors necessitates meticulous attention to detail at every stage of the experimental process.
To foster greater inter-laboratory agreement, the following recommendations are proposed:
-
Standardize Protocols: Whenever possible, laboratories should adhere to established and detailed standard operating procedures for quantum yield measurements.
-
Utilize Certified Reference Materials (CRMs): The use of CRMs for both instrument validation and as quantum yield standards is highly encouraged. These materials provide a traceable link to established metrological standards.
-
Comprehensive Reporting: Publications and reports should include a thorough description of the experimental conditions, including the standard used and its literature quantum yield value, instrument parameters, sample preparation details, and data processing methods. This transparency is crucial for the critical evaluation and replication of results.
-
Cross-Validation: When feasible, validating results with a second fluorescence standard or an alternative measurement technique can provide an additional layer of confidence in the obtained quantum yield value.
By embracing these best practices, the scientific community can move towards a landscape of more reliable, reproducible, and comparable fluorescence quantum yield data, thereby enhancing the quality and impact of research and development in all fields that rely on this critical photophysical parameter.
References
- Resch-Genger, U., et al. (2025). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Thr.
- Ishida, H., et al. (n.d.).
- Birks, J. B. (n.d.). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry.
- ISS. (n.d.).
- HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA.
- Würth, C., et al. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
- Velapoldi, R. A., & Tønnesen, H. H. (1976). Fluorescence quantum yield measurements.
- University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Rao, V. K., et al. (1992). Phototransformations of 4,5-diphenylisoxazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Chemistry LibreTexts. (2023, March 16). 3.
- PubChem. (n.d.). This compound.
- Würth, C., et al. (2023).
- AAT Bioquest. (2023, January 25). What are the factors affecting fluorescence?
- BenchChem. (2025). A Comparative Guide to the Quantum Yield of 4,6-Diphenyl-1,3,5-triazin-2-ol Based Fluorophores.
- Chorobiński, M., et al. (2022). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent.
- Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore? r/chemistry.
- Jones, A. C., et al. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. The Journal of Physical Chemistry A.
- Jones, A. C., et al. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276)
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
- BenchChem. (2025). A Comparative Analysis of 2,5-Diphenyloxazole (PPO)
Sources
Benchmarking the photostability of 4,5-Diphenyloxazole against commercial fluorescent dyes
Title: Benchmarking the Photostability of Diphenyloxazoles: A Comparative Guide for 4,5-DPO vs. Commercial Standards
Executive Summary
This guide provides a technical framework for benchmarking the photostability of 4,5-Diphenyloxazole (4,5-DPO) against industry-standard fluorophores, specifically 2,5-Diphenyloxazole (PPO) , Coumarin 153 , and DAPI . While 2,5-PPO is a ubiquitous scintillator with well-documented stability, the 4,5-isomer is less characterized. This document outlines the mechanistic differences, expected performance metrics, and a rigorous, self-validating experimental protocol to quantify photobleaching rates (
Key Finding: Oxazole derivatives generally exhibit superior photostability compared to xanthenes (e.g., Fluorescein), but are susceptible to oxygen-mediated quenching. Accurate benchmarking requires strict control of solvent oxygenation and excitation flux (mW/cm²).
Mechanistic Insight: Photophysics of Oxazoles
To benchmark 4,5-DPO effectively, one must understand the degradation pathway. Unlike flexible methine dyes, the oxazole ring provides structural rigidity, reducing non-radiative decay via isomerization. However, the 4,5-substitution pattern introduces steric strain distinct from the linear conjugation of the 2,5-isomer (PPO), potentially altering the Intersystem Crossing (ISC) rates to the triplet state—the primary precursor to photobleaching.
Jablonski Diagram: Photobleaching Pathways
The following diagram illustrates the competitive pathways between fluorescence emission and irreversible photobleaching via the Triplet State (
Figure 1: Jablonski diagram highlighting the triplet-state mediated pathway to photobleaching. Minimizing ISC (S1 -> T1) is key to high photostability.
Comparative Technical Specifications
The following table synthesizes known data for the standard (2,5-PPO) and the target class (Oxazoles) against common blue/UV dyes.
Table 1: Photophysical Properties of DPO and Reference Standards
| Property | This compound (Target) | 2,5-Diphenyloxazole (PPO - Std) | Coumarin 153 | DAPI |
| Excitation Max ( | ~290–305 nm (Solvent dependent) | 303 nm | 420 nm | 358 nm |
| Emission Max ( | ~350–370 nm | 358 nm | 530 nm | 461 nm |
| Quantum Yield ( | To be determined (Est. < 0.6) | 1.0 (Cyclohexane) | 0.38 (Ethanol) | 0.58 (dsDNA bound) |
| Fluorescence Lifetime ( | < 1.5 ns (Est.) | 1.4 – 1.6 ns | 4.3 ns | 2.5 ns |
| Photostability Class | High (Oxazole core) | Very High (Scintillator grade) | Moderate | Low-Moderate |
| Solvent Sensitivity | High (Polarity affects | Moderate | High | Low |
Note: 4,5-DPO typically exhibits lower quantum efficiency than 2,5-PPO due to less effective conjugation across the oxazole ring, but it retains the chemical robustness of the heterocycle.
Experimental Protocol: Accelerated Photobleaching Assay
To objectively compare 4,5-DPO, you must normalize the Photon Flux (photons absorbed per second). Simple time-lapse imaging is insufficient if extinction coefficients (
Workflow Diagram
Figure 2: Step-by-step workflow for quantitative photostability benchmarking.
Detailed Methodology
Step 1: Absorbance Matching (Critical for Validity) Do not compare dyes at equal molar concentrations. Compare them at equal optical densities (OD) to ensure they absorb the same number of photons.
-
Target: Prepare solutions of 4,5-DPO, 2,5-PPO, and Coumarin 153 in spectroscopic grade Cyclohexane (non-polar) and Ethanol (polar).
-
Adjustment: Dilute all samples until Absorbance (
) at the excitation wavelength (e.g., 300 nm or 365 nm) is exactly 0.1 ± 0.005 . This avoids inner-filter effects.
Step 2: Irradiation Setup
-
System: Fluorescence Spectrophotometer (e.g., Cary Eclipse) or Widefield Microscope with UV source.
-
Light Source: 365 nm LED or Xenon Arc Lamp.
-
Power Density: Calibrate excitation power to 50–100 mW/cm² at the sample plane. Note: High power is required to accelerate bleaching into a measurable timeframe (minutes vs. hours).
Step 3: Data Acquisition
-
Continuous Mode: Expose the sample continuously while recording emission intensity at
every 1 second. -
Duration: Run until intensity drops to 20% of initial value (
). -
Control: Run a "Dark Control" (shutter closed) to quantify instrument drift.
Step 4: Analysis
Plot the normalized fluorescence intensity (
- is the photobleaching rate constant.
- is the half-life.
Interpretation of Results
When analyzing your generated data, use the following guide to categorize 4,5-DPO:
-
The "Scintillator Standard" (2,5-PPO): Expect a linear or very slow exponential decay. PPO is exceptionally stable.[1] If 4,5-DPO degrades 2x faster than PPO, it is unsuitable for high-power laser applications but acceptable for single-use assays.
-
The "Coumarin Effect": Coumarins often show a "bi-exponential" decay due to the formation of a semi-stable triplet intermediate. If 4,5-DPO shows this, it indicates sensitivity to dissolved oxygen.
-
Solvent Dependency:
-
Non-Polar (Cyclohexane): 4,5-DPO should show maximum stability.[1]
-
Polar (Ethanol/Water): Expect faster degradation due to increased ROS generation efficiency in polar environments.
-
References
-
NIST. (2014).[2] An Automated Protocol for Performance Benchmarking a Widefield Fluorescence Microscope.[2][3] National Institute of Standards and Technology.[2] Link
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
BenchChem. (2025).[4] A Comparative Guide to the Fluorescence Lifetime of 2,5-Diphenyloxazole (PPO).[4]Link
-
Addgene. (2017). Choosing the Brightest Fluorescent Protein: Photostability and Bleaching Rates.Link
-
Thermo Fisher Scientific. BenchMark™ Fluorescent Protein Standard Protocols.Link
Sources
A Head-to-Head Comparison of Synthetic Routes to 4,5-Diphenyloxazole: A Guide for Researchers
Introduction
4,5-Diphenyloxazole is a key heterocyclic motif present in a wide array of compounds with significant applications in medicinal chemistry, materials science, and as a fluorescent scaffold. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, and anticancer properties. The efficient and versatile synthesis of this privileged structure is, therefore, of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive head-to-head comparison of three classical and one modern synthetic route to this compound: the Robinson-Gabriel synthesis, the Van Leusen reaction, the Fischer oxazole synthesis, and a one-pot synthesis from benzil. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and scalability, empowering you to make an informed decision for your synthetic endeavors.
At a Glance: Comparative Analysis of Synthesis Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | N-(1,2-diphenyl-2-oxoethyl)benzamide | Polyphosphoric acid (PPA) or other dehydrating agents | High temperature (e.g., 150-160 °C) | Moderate to Good | Well-established, readily available starting materials. | Harsh reaction conditions, limited functional group tolerance.[1] |
| Van Leusen Reaction | Benzaldehyde, benzyl bromide, TosMIC | K₂CO₃, Ionic Liquid (e.g., [bmim]Br) | Room temperature | Good to Excellent | Mild reaction conditions, good functional group tolerance, one-pot procedure.[2][3] | Stoichiometric use of TosMIC. |
| Fischer Oxazole Synthesis | Benzoin cyanohydrin, Benzaldehyde | Anhydrous HCl | Anhydrous, often low temperature | Moderate | Classical method, provides a specific substitution pattern. | Requires handling of cyanides, anhydrous conditions are crucial.[4] |
| One-Pot Synthesis from Benzil | Benzil, Hexamethylenetetramine (HMTA) | Glacial Acetic Acid | Reflux | High | Simple, one-pot procedure with readily available starting materials. |
In-Depth Analysis of Synthetic Methodologies
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, relying on the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[5] This method is characterized by its use of strong acids or dehydrating agents at elevated temperatures.
Reaction Mechanism:
The reaction is initiated by the protonation of the amide carbonyl oxygen, followed by a nucleophilic attack from the enolized ketone. Subsequent dehydration leads to the formation of the aromatic oxazole ring.
Caption: Robinson-Gabriel Synthesis Mechanism
Detailed Experimental Protocol:
-
Step 1: Synthesis of N-(1,2-diphenyl-2-oxoethyl)benzamide: A mixture of benzoin, benzonitrile, and polyphosphoric acid is heated, leading to the formation of the 2-acylamino-ketone intermediate.
-
Step 2: Cyclodehydration: The crude N-(1,2-diphenyl-2-oxoethyl)benzamide is then heated at a higher temperature in the presence of a dehydrating agent like polyphosphoric acid or phosphorus pentoxide to yield this compound.[5]
The Van Leusen Reaction: A Mild and Versatile One-Pot Approach
The Van Leusen oxazole synthesis offers a milder and often more efficient alternative to the classical methods. This reaction typically involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of 4,5-disubstituted oxazoles, a one-pot three-component reaction has been developed.[2][3]
Reaction Mechanism:
The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile. A series of additions and cyclization steps, followed by the elimination of toluenesulfinic acid, leads to the formation of the oxazole ring.
Caption: Van Leusen Reaction Mechanism
Detailed Experimental Protocol:
In a one-pot reaction, benzaldehyde, benzyl bromide, and tosylmethyl isocyanide (TosMIC) are stirred in the presence of a base like potassium carbonate in an ionic liquid such as [bmim]Br at room temperature. The reaction mixture is then worked up to isolate the this compound.[2]
The Fischer Oxazole Synthesis: A Classic Route with Specific Stereochemical Outcomes
The Fischer oxazole synthesis is a historic method that involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4] This method is particularly useful for synthesizing oxazoles with specific substitution patterns.
Reaction Mechanism:
The mechanism involves the acid-catalyzed addition of the aldehyde to the cyanohydrin, followed by cyclization and dehydration to form the oxazole ring.
Caption: Fischer Oxazole Synthesis Mechanism
Detailed Experimental Protocol:
Benzoin is first converted to its cyanohydrin by reaction with a cyanide source. The resulting benzoin cyanohydrin is then reacted with benzaldehyde in the presence of anhydrous hydrogen chloride in an inert solvent like diethyl ether. The product precipitates as the hydrochloride salt, which is then neutralized to afford this compound.[4]
One-Pot Synthesis from Benzil: A Simple and High-Yielding Alternative
A straightforward and efficient one-pot synthesis of this compound can be achieved from readily available starting materials, benzil and hexamethylenetetramine (HMTA), in glacial acetic acid.
Reaction Mechanism:
While the exact mechanism is not fully elucidated, it is proposed that HMTA serves as a source of ammonia and formaldehyde in situ. The reaction likely proceeds through the formation of an imine intermediate from benzil and ammonia, followed by cyclization and subsequent rearrangement to form the oxazole ring.
Caption: Synthesis from Benzil and HMTA
Detailed Experimental Protocol:
A mixture of benzil and hexamethylenetetramine is refluxed in glacial acetic acid. After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. Recrystallization from a suitable solvent like ethanol yields pure this compound.
Conclusion and Future Perspectives
The choice of synthetic route for this compound is contingent upon several factors, including the desired scale, available resources, and tolerance for specific reaction conditions. The Robinson-Gabriel synthesis, while a classic, often requires harsh conditions. The Fischer synthesis, though historically significant, involves the use of hazardous cyanides. In contrast, the Van Leusen reaction provides a milder and more versatile approach, particularly in its modern one-pot variations. The one-pot synthesis from benzil and HMTA stands out for its simplicity and high yield, making it an attractive option for straightforward access to the target molecule.
Future research in this area may focus on developing even more sustainable and atom-economical methods, potentially utilizing catalytic approaches to minimize waste and improve efficiency. The continued exploration of novel starting materials and reaction pathways will undoubtedly contribute to the expanding utility of the this compound scaffold in various scientific disciplines.
References
- BenchChem. A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem. Accessed January 29, 2026.
- Google Patents. CN104327005A - Method for preparing scintillation pure grade 2,5-diphenyl oxazole. Accessed January 29, 2026.
- Wikipedia. Robinson–Gabriel synthesis. Accessed January 29, 2026.
- Scribd.
- ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. Accessed January 29, 2026.
- Benchchem. Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. Accessed January 29, 2026.
- Organic Chemistry Portal. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Accessed January 29, 2026.
-
ResearchGate. One-pot synthesis of 4-(4,5-diphenyl-1H-imidazol-2-Yl)-1-phenyl-1H-[5][6][7] triazole derivatives and evaluation of their antibacterial activity. Accessed January 29, 2026.
- Organic Chemistry Portal.
- ResearchGate. Synthesis of 4,5‐diphenylisoxazole derivatives. a)Reaction conditions:... Accessed January 29, 2026.
- Wikipedia. Fischer oxazole synthesis. Accessed January 29, 2026.
- Organic Syntheses. benzoin - Organic Syntheses Procedure. Accessed January 29, 2026.
- NIH. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Accessed January 29, 2026.
- BenchChem. A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Accessed January 29, 2026.
- Scientia Iranica. One-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride. Accessed January 29, 2026.
- Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. Accessed January 29, 2026.
- Organic Chemistry Tutor.
- ResearchGate. ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids | Request PDF. Accessed January 29, 2026.
- NIH.
-
Asian Journal of Chemistry. One-Pot Synthesis of Benzo[8][9]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. Accessed January 29, 2026.
- ResearchGate. The synthesis conditions and yields of compounds 4a, 5. Accessed January 29, 2026.
- Wikipedia.
- RSC Publishing.
- Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Accessed January 29, 2026.
- NIH. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Accessed January 29, 2026.
- NIH. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Accessed January 29, 2026.
- UNM Digital Repository - University of New Mexico. Liquid Scintillators.The Decomposition Of 2, 5-Diphenyloxazole In Ultraviolet Light. A Thin Layer Chromatography Stud. Accessed January 29, 2026.
- MDPI. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Accessed January 29, 2026.
- NIH.
- Organic Syntheses. benzoin - Organic Syntheses Procedure. Accessed January 29, 2026.
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A Comparative Guide to the Performance of 4,5-Diphenyloxazole in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the photophysical performance of 4,5-Diphenyloxazole (DPO), a prominent fluorophore, across a spectrum of solvent environments. By objectively comparing its characteristics with its well-known isomer, 2,5-Diphenyloxazole (PPO), this document serves as a critical resource for optimizing its use in applications ranging from scintillation counting to advanced fluorescence imaging.
Introduction to this compound (DPO) and the Significance of the Solvent Environment
This compound (DPO) is a heterocyclic organic compound widely recognized for its fluorescent properties. Like its isomer 2,5-Diphenyloxazole (PPO), it is employed as a scintillator, where it converts the energy from ionizing radiation into detectable light signals.[1] Its utility extends to being a fluorescent probe in biological and chemical research, where its emission characteristics can provide insights into the local molecular environment.
The performance of a fluorophore is not an intrinsic constant; it is profoundly influenced by its immediate surroundings—specifically, the solvent. This phenomenon, known as solvatochromism , refers to the change in the absorption or emission spectra of a chromophore as the polarity of the solvent is altered.[2] Solvent molecules can stabilize or destabilize the ground and excited electronic states of the fluorophore, leading to shifts in emission wavelength, changes in fluorescence intensity, and altered fluorescence lifetimes.[3][4] Understanding these interactions is paramount for any researcher aiming to harness the full potential of DPO, as an inappropriate solvent choice can lead to suboptimal performance or erroneous data interpretation.
This guide will dissect the solvent-dependent behavior of DPO, providing the theoretical background, comparative data, and actionable experimental protocols to empower researchers in their application-specific choices.
Unraveling the Photophysics of DPO: A Solvatochromic Analysis
The interaction between a fluorophore and the surrounding solvent molecules is a complex interplay of electrostatic forces, including dipole-dipole interactions and hydrogen bonding. When a DPO molecule absorbs a photon, it transitions to an excited electronic state. This excited state often possesses a different dipole moment than the ground state.[5]
In polar solvents, the solvent molecules will reorient themselves around the excited fluorophore to stabilize the new, larger dipole moment. This reorganization lowers the energy of the excited state before fluorescence emission occurs, resulting in a red-shift (a shift to a longer wavelength) in the emission spectrum.[6] The magnitude of this shift provides a window into the polarity of the fluorophore's microenvironment.
Comparative Performance Data
To illustrate the practical implications of solvent choice, the photophysical properties of DPO are compared with its more common isomer, 2,5-Diphenyloxazole (PPO). While specific, comprehensive datasets for DPO across a wide solvent range are sparse in publicly accessible literature, we can infer its behavior based on the well-documented properties of PPO and related oxazole derivatives.[7][8] The following table summarizes typical photophysical data for PPO, which serves as a benchmark for understanding the expected performance of DPO.
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| Cyclohexane | 2.02 | ~305 | ~365 | ~60 | High (~0.90) |
| Toluene | 2.38 | ~307 | ~370 | ~63 | High (~0.85) |
| Dichloromethane | 8.93 | ~308 | ~375 | ~67 | Moderate |
| Acetonitrile | 37.5 | ~306 | ~380 | ~74 | Moderate-Low |
| Ethanol | 24.5 | ~306 | ~385 | ~79 | Moderate-Low |
Note: Data presented is representative for PPO and serves as an illustrative guide for DPO. Actual values for DPO may vary and should be determined experimentally.
Key Insights from the Data:
-
Stokes Shift: As solvent polarity increases (higher dielectric constant), a noticeable red-shift in the emission maximum (λem) is observed, leading to a larger Stokes shift. This is a classic indicator of a polar excited state.
-
Quantum Yield (ΦF): The fluorescence quantum yield—the efficiency of converting absorbed photons into emitted photons—is typically highest in non-polar solvents like cyclohexane and tends to decrease in more polar environments.[9] This is often due to the opening of non-radiative decay pathways that compete with fluorescence.[3]
Compared to PPO, DPO's structural difference (phenyl groups at the 4 and 5 positions versus 2 and 5) can influence its electronic distribution and susceptibility to solvent effects. It is hypothesized that DPO may exhibit different sensitivities to solvent polarity, a factor that must be experimentally verified for critical applications.
Experimental Protocols for Performance Evaluation
To ensure scientific rigor, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for characterizing the performance of DPO in any solvent of interest.
Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)
The relative method is a widely used and accessible approach for determining ΦF.[10] It involves comparing the fluorescence of the sample (X) to a well-characterized standard (ST) with a known quantum yield.[11][12]
Principle: The quantum yield of the test sample (ΦX) can be calculated using the integrated fluorescence intensities (I), absorbance values (A) at the excitation wavelength, and the refractive indices (n) of the respective solvents.
Equation: ΦX = ΦST * (IX / IST) * (AST / AX) * (nX² / nST²)
Materials:
-
Fluorospectrometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound (DPO)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 N H₂SO₄, ΦST = 0.54)[12]
-
Solvents of interest (spectroscopic grade)
Step-by-Step Methodology:
-
Solution Preparation:
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Note the absorbance value at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorospectrometer to match the absorbance measurement.
-
Record the corrected emission spectrum for each solution. Ensure that the instrument settings (e.g., slit widths) remain constant for all measurements.[11]
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope (Gradient) of these plots is proportional to the quantum yield.
-
-
Calculation:
-
Calculate the quantum yield of DPO using the gradients from the plots and the known quantum yield of the standard: ΦX = ΦST * (GradX / GradST) * (nX² / nST²)
-
Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol: Characterization of Solvatochromic Behavior
The Lippert-Mataga plot is a powerful tool for quantifying the solvatochromic effect and estimating the change in a molecule's dipole moment upon excitation.[6][13]
Principle: The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent's orientation polarizability (Δf), which is a function of its dielectric constant (ε) and refractive index (n).[13]
Lippert-Mataga Equation: ν̃abs - ν̃em = [ 2(μE - μG)² / (hca³) ] * Δf + constant
where:
-
ν̃abs and ν̃em are the wavenumbers of absorption and emission maxima.
-
μE and μG are the dipole moments of the excited and ground states.
-
Δf = [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] is the solvent polarity function.
-
h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.
A linear plot of the Stokes shift (in wavenumbers) against Δf indicates that the solvatochromism is primarily due to dipole-dipole interactions. The slope of this plot is proportional to the square of the change in dipole moment (Δμ)².[14]
Step-by-Step Methodology:
-
Solvent Selection: Choose a series of at least 5-7 solvents with a wide range of polarities (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, ethanol).
-
Data Acquisition:
-
Prepare a dilute solution of DPO in each solvent.
-
Record the absorption and emission spectra for DPO in each solvent.
-
Determine the wavelength maxima (λabs and λem) from the spectra.
-
-
Data Transformation:
-
Convert the wavelength maxima to wavenumbers (ν̃ = 1/λ).
-
Calculate the Stokes shift in wavenumbers (ν̃abs - ν̃em) for each solvent.
-
Look up the dielectric constant (ε) and refractive index (n) for each solvent at the measurement temperature.
-
Calculate the orientation polarizability (Δf) for each solvent.
-
-
Plotting and Analysis:
-
Create a Lippert-Mataga plot by graphing the Stokes shift (y-axis) versus the orientation polarizability, Δf (x-axis).
-
Perform a linear regression on the data points. A good linear fit (R² > 0.9) supports the model of general solvent effects.[15]
-
The slope of the line can be used to estimate the change in dipole moment upon excitation, providing a quantitative measure of the molecule's sensitivity to solvent polarity.
-
Workflow for Solvatochromic Analysis
Caption: Data analysis workflow for Lippert-Mataga plot.
Conclusion and Recommendations
The performance of this compound is inextricably linked to its solvent environment. Experimental evidence, guided by the behavior of its isomer PPO, strongly suggests that DPO will exhibit its highest fluorescence efficiency in non-polar solvents, with performance diminishing as polarity increases. The observed solvatochromic shifts make DPO a potentially sensitive reporter of local environmental polarity.
Recommendations for Optimal Use:
-
For Scintillation Counting: Where maximum light output is critical, DPO should be dissolved in a non-polar aromatic solvent like toluene or xylene.
-
For Fluorescence Probing: To sense changes in environmental polarity, DPO should be characterized in a range of solvents to calibrate its response. The Lippert-Mataga analysis is an essential tool for this purpose.
By carefully considering the solvent-fluorophore interactions and applying rigorous experimental validation, researchers can confidently deploy this compound to achieve accurate and reproducible results in their scientific endeavors.
References
-
Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
University of South Carolina. (n.d.). Fluorescence Spectroscopy-Quantum yield. [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. [Link]
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IUPAC. (n.d.). Lippert–Mataga equation. IUPAC Gold Book. [Link]
-
Chorobiński, M., et al. (2022). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent. Semantic Scholar. [Link]
-
Filarowski, A., et al. (2005). On the photophysical behaviour of 4-halo-5-phenylisoxazoles. ResearchGate. [Link]
-
Salerni, A. (2014). A Chemical and Photophysical Analysis of a Push-Pull Compound. Digital WPI. [Link]
-
Ghosh, S., et al. (2020). Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation. Beilstein Journal of Organic Chemistry. [Link]
-
Rao, V. K., et al. (1992). Phototransformations of 4,5-diphenylisoxazole. Indian Academy of Sciences. [Link]
-
Thomas, K. R. J., et al. (2007). Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility. ResearchGate. [Link]
-
Chorobiński, M., et al. (2022). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent. ResearchGate. [Link]
-
Van der Veken, P., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]
-
Wikipedia. (n.d.). 2,5-Diphenyloxazole. [Link]
-
Ellinwood, D. C., & Leone, S. R. (2018). The Solvent-Dependent Photophysics of Diphenyloctatetraene. Molecules. [Link]
-
Adusei-Mensah, F., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Griffith Research Online. [Link]
-
Ksenofontov, A. I., et al. (2019). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. ResearchGate. [Link]
-
Hernández-Ortega, S., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. New Journal of Chemistry. [Link]
-
Mewes, S. A., et al. (2018). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science. [Link]
-
Klymchenko, A. S., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of Molecular Modeling. [Link]
-
Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence Quantum Yield Determinations. 9,10-Diphenylanthracene as a Reference Standard in Different Solvents. The Journal of Physical Chemistry. [Link]
-
SciSpace. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry. [Link]
-
Kumar, S., et al. (2016). Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Al-Etaibi, A. M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. [Link]
Sources
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- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.wpi.edu [digital.wpi.edu]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. iss.com [iss.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4,5-Diphenyloxazole
[1]
Executive Safety Assessment
CRITICAL DISTINCTION: You must verify the specific isomer in your inventory before disposal.
-
2,5-Diphenyloxazole (PPO): The standard primary scintillator used in liquid scintillation cocktails (LSC).
-
This compound: A less common isomer, often used in specific fluorography applications (e.g., lipid visualization in chloroform).[1]
While both are organic fluorophores with similar physicochemical properties, their regulatory handling often depends on the solvent system rather than the solid fluorophore itself. The protocols below apply to both, with specific notations where regulatory codes differ.
Chemical Profile & Hazard Identification
| Feature | This compound | 2,5-Diphenyloxazole (PPO) |
| CAS Number | 4675-18-7 (Verify on bottle) | 92-71-7 |
| Primary Use | Thin-layer chromatography (fluorography) | Liquid Scintillation Counting (LSC) |
| Physical State | White to light yellow powder | White powder |
| RCRA Status | Not P- or U-Listed.[2][3] | Not P- or U-Listed.[2] |
| Key Hazard | Irritant (Eyes/Skin), Aquatic Toxicity.[2] | Irritant, Aquatic Toxicity.[2] |
| Disposal Driver | Solvent Matrix (often Chloroform).[2] | Solvent Matrix (Toluene, Xylene, DIN).[2] |
Waste Determination & Classification
Effective disposal relies on classifying the material state. Use this logic flow to determine the correct waste stream.
DOT Visualization: Waste Decision Logic
Figure 1: Decision logic for categorizing Diphenyloxazole waste streams. Note that the solvent component typically dictates the RCRA classification.
Operational Disposal Protocols
Scenario A: Pure Solid Waste (Unused or Expired Powder)
Regulatory Status: this compound is not a listed hazardous waste (P or U list) under RCRA. However, due to its aquatic toxicity and potential for irritation, it must not be discarded in regular trash or drains.
-
Container: Collect in a high-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling:
-
Primary Label: "Hazardous Waste - Solid Chemical."[2]
-
Constituents: "this compound (100%)."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Disposal Path: Lab Pack for incineration.
-
Expert Insight: Do not mix with oxidizers (e.g., nitrates, perchlorates) in the waste stream, as oxazoles can react vigorously with strong oxidizing agents.
-
Scenario B: Liquid Waste (Fluorography & Scintillation)
This is the most common scenario. The solvent determines the disposal method, not the fluorophore.
1. Fluorography Waste (Chloroform-Based)
This compound is frequently dissolved in chloroform for lipid visualization.[2][1]
-
RCRA Classification: D022 (Chloroform - Toxicity Characteristic) and F002 (Spent Halogenated Solvents).
-
Protocol:
-
Segregate strictly from non-halogenated solvents.
-
Use amber glass bottles with Teflon-lined caps (chloroform degrades some plastics).
-
Label: "Hazardous Waste - Halogenated Solvent."[2] List "Chloroform" as the primary constituent and "this compound" as a trace contaminant (<1%).
-
2. Scintillation Waste (Toluene/Xylene-Based)
If used in traditional LSC cocktails:
-
RCRA Classification: F005 (Spent Non-Halogenated Solvents) and D001 (Ignitable).
-
Protocol:
-
Bulk fluid must be collected in safety cans or solvent drums (grounded to prevent static discharge).
-
Label: "Hazardous Waste - Flammable."[2]
-
3. Mixed Waste (Radioactive)
If the solution contains radioisotopes (e.g., ³H, ¹⁴C, ³²P):
-
Segregation: You must segregate by isotope half-life:
-
Short-lived (<90 days): Hold for decay (decay-in-storage) if permitted by license.[2]
-
Long-lived (>90 days): Must be disposed of as Mixed Waste (Radioactive + Hazardous).
-
-
De Minimis Rule: Some jurisdictions allow LSC fluids with <0.05 µCi/g of ³H or ¹⁴C to be disposed of as chemical waste only, ignoring the radioactivity. Verify this with your Radiation Safety Officer (RSO) before proceeding.
Emergency Procedures: Spills & Exposure
Spill Response Workflow
Minor Spill (<100g or <100mL):
-
Isolate: Mark the area.
-
PPE: Nitrile gloves, safety goggles, and lab coat. (Respiratory protection required if dust is generated).
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.
-
Liquid: Absorb with vermiculite or charcoal-based solvent pads.[2]
-
-
Clean: Wash the area with soap and water. Collect all wash water as hazardous waste (do not flush to drain).
First Aid
-
Inhalation: Move to fresh air. If breathing is difficult, medical attention is required immediately.
-
Skin Contact: Wash with soap and water for 15 minutes. Diphenyloxazole is lipophilic and may penetrate skin if dissolved in organic solvents.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.
References & Authority
-
PubChem. (n.d.).[5] 2,5-Diphenyloxazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). (1992). Ceramide Accumulation Uncovers a Cycling Pathway... (Methodology citing this compound usage). PMC. Retrieved from [Link]
Sources
- 1. Ceramide Accumulation Uncovers a Cycling Pathway for the cis-Golgi Network Marker, Infectious Bronchitis Virus M Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
